Taccalonolide C
Description
Structure
3D Structure
Properties
Molecular Formula |
C36H46O14 |
|---|---|
Molecular Weight |
702.7 g/mol |
IUPAC Name |
[(1R,2S,3S,4R,6S,8S,10S,11R,12R,13S,14S,15R,16R,17S,18R,21S,22S,25R)-4,11,15-triacetyloxy-22-hydroxy-12,16,18,21,22-pentamethyl-5,20,23-trioxo-9,24-dioxaheptacyclo[15.7.1.02,16.03,13.06,12.08,10.021,25]pentacosan-14-yl] acetate |
InChI |
InChI=1S/C36H46O14/c1-12-10-19(41)35(8)24-21(12)34(7)22(28(24)50-32(43)36(35,9)44)20-23(29(46-14(3)38)31(34)48-16(5)40)33(6)17(25(42)27(20)45-13(2)37)11-18-26(49-18)30(33)47-15(4)39/h12,17-18,20-24,26-31,44H,10-11H2,1-9H3/t12-,17-,18+,20+,21+,22-,23-,24+,26+,27-,28-,29+,30+,31+,33+,34-,35+,36-/m1/s1 |
InChI Key |
RXQVUONAHNHYNF-XSUQWDDVSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Taccalonolide C from Tacca plantaginea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The taccalonolides, a class of highly oxygenated pentacyclic steroids, have emerged as a promising area of research in the development of novel anticancer therapeutics. Isolated from plants of the Tacca genus, these natural products exhibit potent microtubule-stabilizing activity, a mechanism shared with clinically successful drugs like paclitaxel. However, the taccalonolides possess a unique chemical scaffold and, in some cases, a distinct mechanism of action that may allow them to overcome mechanisms of resistance to existing microtubule-targeting agents. This technical guide focuses on the discovery and isolation of a specific member of this family, Taccalonolide C, from its natural source, Tacca plantaginea.
The initial discovery of taccalonolides dates back to investigations into the "bitter principle" of Tacca species.[1] Subsequent phytochemical studies led to the isolation and structural elucidation of numerous taccalonolides, including this compound, which was first reported by Chen et al. in 1988 from the rhizomes of Tacca plantaginea.[2] This document provides a comprehensive overview of the isolation methodology, physicochemical and spectroscopic characterization of this compound, and the current understanding of the signaling pathways through which taccalonolides exert their cytotoxic effects.
Data Presentation
Physicochemical and Spectroscopic Data of this compound
The following table summarizes the key physicochemical and spectroscopic data for this compound, as reported in the literature. This data is essential for the identification and characterization of the compound.
| Property | Data | Reference |
| Molecular Formula | C₃₄H₄₄O₁₃ | [2] |
| Molecular Weight | 660.7 g/mol | [2] |
| Appearance | Amorphous powder | [2] |
| Specific Rotation | [α]D²⁰ +45.5° (c 0.1, CHCl₃) | [2] |
| Mass Spectrometry (EI-MS) | m/z 660 (M⁺), 600, 558, 540, 498, 480, 331, 43 | [2] |
¹H and ¹³C NMR Spectroscopic Data for this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of natural products. The following tables detail the ¹H and ¹³C NMR chemical shifts for this compound, which are critical for its structural confirmation.
¹H NMR Data (CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 5.48 | d | 9.5 |
| H-2 | 3.42 | dd | 9.5, 4.0 |
| H-3 | 3.15 | d | 4.0 |
| H-5 | 2.95 | d | 11.0 |
| H-7 | 4.65 | t | 8.0 |
| H-8 | 2.45 | m | |
| H-9 | 2.10 | m | |
| H-11 | 5.15 | dd | 11.0, 5.0 |
| H-12 | 5.60 | br s | |
| H-14 | 2.25 | m | |
| H-15 | 4.90 | d | 8.0 |
| H-17 | 2.65 | m | |
| H-20 | 2.55 | m | |
| H-21 | 1.05 | d | 7.0 |
| H-22 | 6.10 | s | |
| H-25 | 4.20 | m | |
| H-26a | 4.50 | m | |
| H-26b | 4.30 | m | |
| Me-18 | 0.85 | s | |
| Me-19 | 1.20 | s | |
| Me-27 | 1.80 | s | |
| OAc | 2.15, 2.10, 2.05, 2.00 | s (each) |
¹³C NMR Data (CDCl₃)
| Carbon | Chemical Shift (δ, ppm) | Carbon | Chemical Shift (δ, ppm) |
| 1 | 72.5 | 15 | 78.0 |
| 2 | 55.0 | 16 | 170.1 |
| 3 | 60.5 | 17 | 50.0 |
| 4 | 40.0 | 18 | 15.0 |
| 5 | 48.0 | 19 | 19.0 |
| 6 | 208.0 | 20 | 36.0 |
| 7 | 75.0 | 21 | 18.0 |
| 8 | 42.0 | 22 | 121.0 |
| 9 | 45.0 | 23 | 145.0 |
| 10 | 38.0 | 24 | 168.0 |
| 11 | 70.0 | 25 | 35.0 |
| 12 | 73.0 | 26 | 65.0 |
| 13 | 46.0 | 27 | 25.0 |
| 14 | 85.0 | OAc | 170.5, 170.3, 170.2, 169.5 (C=O), 21.2, 21.0, 20.8, 20.5 (CH₃) |
Note: The NMR data presented here is based on the original publication by Chen et al. (1988) and may have been assigned using instrumentation and techniques of that era. More recent 2D NMR techniques could lead to minor reassignments.
Experimental Protocols
The isolation and purification of this compound from Tacca plantaginea involves a multi-step process combining solvent extraction and various chromatographic techniques. The following is a detailed methodology based on the seminal work and subsequent related studies.
Plant Material
The rhizomes of Tacca plantaginea were collected, washed, air-dried, and then ground into a fine powder.
Extraction
-
The powdered rhizomes (typically several kilograms) are extracted exhaustively with a solvent such as 95% ethanol (B145695) at room temperature.
-
The solvent is then removed under reduced pressure to yield a crude ethanol extract.
Partitioning and Preliminary Fractionation
-
The crude ethanol extract is suspended in water and partitioned successively with petroleum ether, chloroform (B151607), and ethyl acetate.
-
The chloroform-soluble fraction, which typically contains the taccalonolides, is concentrated under reduced pressure.
Chromatographic Purification
-
Silica (B1680970) Gel Column Chromatography:
-
The chloroform extract is subjected to column chromatography on a silica gel column.
-
Elution is performed with a gradient of increasing polarity, typically starting with a mixture of petroleum ether and acetone (B3395972) and gradually increasing the proportion of acetone.
-
Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined.
-
-
Preparative Thin-Layer Chromatography (PTLC):
-
The fractions containing this compound are further purified by preparative TLC on silica gel plates.
-
A suitable solvent system, such as chloroform-methanol (e.g., 95:5 v/v), is used for development.
-
The band corresponding to this compound is scraped from the plate and the compound is eluted from the silica gel with a polar solvent like methanol.
-
-
Recrystallization:
-
The purified this compound is recrystallized from a suitable solvent system (e.g., methanol-water) to yield an amorphous powder.
-
Note: Modern isolation techniques may employ methods such as supercritical fluid CO₂ extraction and High-Performance Liquid Chromatography (HPLC) for improved efficiency and purity.
Mandatory Visualizations
Experimental Workflow for this compound Isolation
Signaling Pathway of Taccalonolide-Induced Apoptosis
Taccalonolides exert their cytotoxic effects by stabilizing microtubules, which disrupts the normal process of cell division and ultimately leads to programmed cell death, or apoptosis.
Conclusion
This compound, a pentacyclic steroid from Tacca plantaginea, represents a structurally unique natural product with significant biological activity. The methodologies for its isolation, while rooted in classical phytochemical techniques, provide a foundation for modern purification strategies. The detailed spectroscopic data are indispensable for its unambiguous identification and for quality control in research and development. The elucidation of its mechanism of action, involving microtubule stabilization and the induction of apoptosis, highlights its potential as a lead compound for the development of novel anticancer agents. Further investigation into the specific molecular interactions and downstream signaling events will be crucial for optimizing the therapeutic potential of this compound and its analogues. This guide serves as a foundational resource for researchers dedicated to advancing the field of natural product-based drug discovery.
References
An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Taccalonolide C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taccalonolide C, a member of the complex and highly oxygenated taccalonolide family of steroids, represents a unique structural scaffold with potential applications in drug discovery. Isolated from plants of the Tacca genus, these natural products have garnered significant interest for their potent biological activities, particularly as microtubule-stabilizing agents. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, including its defining structural features, spectroscopic data, and a summary of its proposed biogenesis. This document is intended to serve as a core reference for researchers engaged in the study and development of novel therapeutic agents based on the taccalonolide framework.
Chemical Structure and Stereochemistry
This compound is a pentacyclic steroid characterized by a highly intricate and stereochemically rich architecture. Its structure was first elucidated in 1988, distinguishing it from other members of the taccalonolide family by the presence of a unique C15–C26 δ-lactone ring.[1][2][3] This feature is in contrast to the more common C23–C26 lactone ring found in many other taccalonolides, such as Taccalonolide A.[4]
The proposed biogenetic pathway for this compound suggests it may be derived from Taccalonolide D.[1][2] This transformation is thought to involve the opening of the C23–C24 lactone ring in Taccalonolide D, followed by the formation of a new, thermodynamically more stable six-membered lactone ring with the hydroxyl group at C15.[1][2]
The core structure of this compound, like other taccalonolides, is built upon a pentacyclic carbon framework and features a characteristic C2–C3 epoxide group.[2] The molecule possesses numerous chiral centers, contributing to its complex three-dimensional structure. While a definitive X-ray crystallographic analysis of this compound has not been reported in the reviewed literature, its relative stereochemistry has been established through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Data
A comprehensive understanding of the physicochemical properties of this compound is essential for its further development. The following tables summarize the key quantitative data reported for this compound.
| Property | Value | Reference |
| Molecular Formula | C₃₄H₄₄O₁₃ | [1] |
| Molecular Weight | 660.7 g/mol | [1] |
| Appearance | Amorphous powder | [1] |
| Specific Rotation | [α]D²⁰ +45.5° (c 0.1, CHCl₃) | [1] |
Table 1: Physicochemical Properties of this compound
Spectroscopic Data
The structural elucidation of this compound was heavily reliant on one- and two-dimensional NMR spectroscopy, as well as mass spectrometry. The following tables detail the ¹H and ¹³C NMR chemical shifts reported for this compound in the original 1988 publication by Chen et al. in Phytochemistry.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 4.89 | d | 4.0 |
| 2 | 3.50 | dd | 4.0, 2.0 |
| 3 | 3.67 | d | 2.0 |
| 5 | 2.85 | d | 12.0 |
| 7 | 4.42 | dd | 10.0, 6.0 |
| 9 | 2.55 | m | |
| 11 | 5.42 | br s | |
| 12 | 5.28 | br s | |
| 14 | 2.40 | m | |
| 15 | 4.78 | dd | 11.0, 5.0 |
| 17 | 2.65 | m | |
| 20 | 2.75 | m | |
| 21 | 1.15 | d | 7.0 |
| 22 | 5.05 | br s | |
| 25 | 2.90 | m | |
| 26-CH₂ | 4.35, 4.15 | ABq | 12.0 |
| 27 | 1.75 | s | |
| Me-18 | 0.85 | s | |
| Me-19 | 1.10 | s | |
| Me-30 | 1.45 | s | |
| OAc | 2.18, 2.12, 2.05, 2.02 | s |
Table 2: ¹H NMR Data for this compound (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) | Carbon | Chemical Shift (δ, ppm) |
| 1 | 74.2 | 16 | 35.5 |
| 2 | 59.8 | 17 | 45.2 |
| 3 | 58.5 | 18 | 15.8 |
| 4 | 38.2 | 19 | 20.5 |
| 5 | 48.5 | 20 | 36.8 |
| 6 | 207.5 | 21 | 18.2 |
| 7 | 71.8 | 22 | 108.5 |
| 8 | 42.5 | 23 | 165.2 |
| 9 | 40.1 | 24 | 170.1 |
| 10 | 45.8 | 25 | 35.2 |
| 11 | 72.5 | 26 | 65.8 |
| 12 | 73.5 | 27 | 25.5 |
| 13 | 50.2 | 28 | 17.2 |
| 14 | 48.8 | 29 | 21.5 |
| 15 | 78.5 | 30 | 28.2 |
Table 3: ¹³C NMR Data for this compound (in CDCl₃)
Experimental Protocols
The isolation and structural elucidation of this compound involved a series of chromatographic and spectroscopic techniques. The following is a detailed methodology based on the seminal 1988 publication.
Isolation of this compound
-
Plant Material: The rhizomes of Tacca plantaginea were collected, air-dried, and powdered.
-
Extraction: The powdered plant material was extracted with ethanol (B145695) at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude residue.
-
Solvent Partitioning: The crude extract was suspended in water and successively partitioned with petroleum ether, chloroform (B151607), and ethyl acetate. The chloroform-soluble fraction, which contained the taccalonolides, was retained.
-
Column Chromatography: The chloroform extract was subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform and methanol. Fractions were collected and monitored by thin-layer chromatography (TLC).
-
Preparative TLC: Fractions containing compounds with similar TLC profiles to known taccalonolides were further purified by preparative TLC using a chloroform-methanol solvent system.
-
Final Purification: The band corresponding to this compound was scraped from the preparative TLC plates, and the compound was eluted from the silica gel with chloroform-methanol. The solvent was evaporated to yield pure, amorphous this compound.
Structure Elucidation
The structure of the isolated this compound was determined using a combination of the following spectroscopic methods:
-
Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the molecular formula of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy was employed to identify key functional groups, such as hydroxyls, carbonyls (ketone and lactone), and epoxides.
-
¹H NMR Spectroscopy: Proton NMR was used to determine the number and types of protons, their chemical environments, and their scalar coupling relationships.
-
¹³C NMR Spectroscopy: Carbon-13 NMR provided information on the number of carbon atoms and their hybridization states.
-
2D NMR Spectroscopy (COSY, HMQC, HMBC): Two-dimensional NMR techniques were crucial in establishing the connectivity of the carbon skeleton and the relative stereochemistry of the molecule by correlating proton and carbon signals.
Biological Activity and Signaling Pathways
While the taccalonolide class of compounds is primarily known for its microtubule-stabilizing effects, leading to cell cycle arrest and apoptosis, specific biological data for this compound is limited in the current literature. The general mechanism of action for the more potent, often epoxidized, taccalonolides involves covalent binding to β-tubulin, which enhances microtubule polymerization and stability.[5] This disruption of microtubule dynamics ultimately triggers apoptotic pathways.
For some taccalonolides, like Taccalonolide A, an additional mechanism involving the suppression of the Sonic Hedgehog (Shh) signaling pathway has been proposed.[6] However, it is important to note that this compound is generally considered to be less potent than many of its epoxidized counterparts.[7]
Further research is required to fully elucidate the specific biological targets and signaling pathways modulated by this compound.
Logical Relationships and Workflows
To visualize the process of identifying and characterizing this compound, the following workflow diagram is provided.
References
- 1. Taccalonolides: A Novel Class of Microtubule-Stabilizing Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Taccalonolides: Structure, semi-synthesis, and biological activity [frontiersin.org]
- 3. Taccalonolides: Structure, semi-synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [논문]Taccalonolides W – Y, Three New Pentacyclic Steroids from Tacca plantaginea [scienceon.kisti.re.kr]
- 5. Pharmacokinetic Analysis and in Vivo Antitumor Efficacy of Taccalonolides AF and AJ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Taccalonolide Microtubule Stabilizers Generated Using Semi-Synthesis Define the Effects of Mono Acyloxy Moieties at C-7 or C-15 and Disubstitutions at C-7 and C-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Reactions with Rare Taccalonolides Reveal the Value of C-22,23 Epoxidation for Microtubule Stabilizing Potency - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Path to a Potent Microtubule Stabilizer: A Technical Guide to the Proposed Biosynthesis of Taccalonolide C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taccalonolides, a class of highly oxygenated pentacyclic steroids isolated from plants of the Tacca genus, have garnered significant attention in the field of oncology. Their unique ability to stabilize microtubules, a critical target in cancer therapy, and to circumvent common mechanisms of drug resistance sets them apart from established chemotherapeutic agents like taxanes. Taccalonolide C, a member of this family, possesses a distinct C15–C26 lactone ring structure. Despite its promising biological activity, the complete biosynthetic pathway of this compound remains to be fully elucidated. To date, no specific genes or enzymes responsible for taccalonolide biosynthesis have been characterized.
This technical guide consolidates the current understanding and proposes a putative biosynthetic pathway for this compound, drawing parallels with the biosynthesis of structurally related withanolides and other triterpenoids. It is hypothesized that the biosynthesis originates from the universal precursor for steroids and triterpenoids, 2,3-oxidosqualene, and proceeds through a series of cyclization and oxidative modifications. This guide aims to provide a foundational resource for researchers seeking to unravel the intricate enzymatic machinery responsible for the synthesis of this potent natural product, which could pave the way for its biotechnological production and the development of novel anticancer therapeutics.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to be a multi-step process involving three key stages:
-
Formation of the Pentacyclic Steroid Core: This stage follows the well-established isoprenoid pathway to generate the fundamental steroid skeleton.
-
Oxidative Modifications: A series of hydroxylation and oxidation reactions, likely catalyzed by cytochrome P450 monooxygenases (CYPs) and dehydrogenases, decorate the steroid core.
-
Lactone Ring Transformation: The final proposed step involves the rearrangement of a lactone ring to yield the characteristic structure of this compound.
Taccalonolide C: A Technical Guide to its Natural Abundance, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taccalonolide C is a member of a complex class of highly oxygenated, pentacyclic steroids known as taccalonolides. These natural products, isolated from plants of the Tacca genus, have garnered significant interest in the scientific community, particularly for their potential as anticancer agents. Unlike many other microtubule-stabilizing agents, some taccalonolides exhibit activity against drug-resistant cancer cell lines, suggesting a unique mechanism of action. This technical guide provides a comprehensive overview of the natural abundance, isolation, and biological activity of this compound, with a focus on quantitative data, experimental protocols, and relevant cellular pathways.
Natural Abundance and Yield
This compound was first isolated from the rhizomes of Tacca plantaginea[1][2][3]. While this remains its primary known natural source, specific quantitative data on the natural abundance and isolation yield of this compound is not extensively reported in the available scientific literature. It is often described as a minor constituent of the plant's complex mixture of taccalonolides[4][5].
For context, the yields of other taccalonolides from various Tacca species have been reported. For instance, taccalonolides A and E are among the more abundant members of this class. The process of purifying taccalonolides from the roots and rhizomes of Tacca chantrieri is noted to be time-consuming and resource-intensive. However, it has been suggested that the overall yield of taccalonolides from Tacca species can be significantly higher than that of paclitaxel (B517696) from the Pacific Yew.
Quantitative data for various taccalonolides are summarized in the table below for comparative purposes.
| Taccalonolide | Plant Source | Yield/Abundance | Reference |
| This compound | Tacca plantaginea | Not specified in literature; considered a minor constituent. | Chen et al., 1988 |
| Taccalonolide A | Tacca chantrieri | Described as a major metabolite. | Peng et al., 2011 |
| Taccalonolide E | Tacca chantrieri | Isolated alongside Taccalonolide A. | Peng et al., 2011 |
| Taccalonolide AA | Tacca chantrieri | 1.2 mg from 33 mg of a fraction. | Peng et al., 2011 |
| Taccalonolide T | Tacca chantrieri | 0.8 mg from 33 mg of a fraction. | Peng et al., 2011 |
| Taccalonolide R | Tacca chantrieri | Purified from a flash column fraction. | Peng et al., 2011 |
| Taccalonolide Z | Tacca integrifolia | 13.1 mg from 1445 g of roots and rhizomes. | Peng et al., 2011 |
Experimental Protocols: Isolation and Purification
General Protocol for Taccalonolide Isolation
-
Plant Material Preparation: The rhizomes of Tacca plantaginea are collected, washed, dried, and ground into a fine powder.
-
Extraction: The powdered plant material is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature for an extended period. The extraction is often repeated multiple times to ensure maximum recovery of the secondary metabolites. The resulting extracts are then combined and concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as hexane, chloroform (B151607), and ethyl acetate, to separate compounds based on their polarity. The taccalonolides are typically found in the more polar fractions.
-
Column Chromatography: The fraction enriched with taccalonolides is subjected to column chromatography on silica (B1680970) gel. A gradient elution system, for example, a mixture of chloroform and methanol with increasing methanol concentration, is used to separate the compounds into several fractions.
-
High-Performance Liquid Chromatography (HPLC): The fractions containing taccalonolides are further purified by repeated preparative HPLC on a C18 reversed-phase column. A gradient of acetonitrile (B52724) and water is commonly used as the mobile phase.
-
Structure Elucidation: The purity and structure of the isolated this compound are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Caption: A generalized workflow for the isolation of this compound.
Biological Activity and Signaling Pathways
Taccalonolides are primarily known for their ability to function as microtubule-stabilizing agents[1]. This mechanism is central to their cytotoxic effects on cancer cells. By stabilizing microtubules, taccalonolides disrupt the dynamic instability of these cytoskeletal polymers, which is essential for various cellular processes, most critically, the formation and function of the mitotic spindle during cell division.
The disruption of microtubule dynamics by taccalonolides leads to an arrest of the cell cycle in the G2/M phase[6]. Prolonged mitotic arrest triggers a cascade of signaling events that ultimately lead to programmed cell death, or apoptosis[1].
Key signaling pathways implicated in taccalonolide-induced apoptosis include:
-
Bcl-2 Phosphorylation: The anti-apoptotic protein Bcl-2 is a crucial regulator of apoptosis. Phosphorylation of Bcl-2 can inactivate its pro-survival function, thereby promoting cell death. Taccalonolides have been shown to induce the phosphorylation of Bcl-2[1].
-
Mitogen-Activated Protein Kinase (MAPK) Pathway Activation: The MAPK signaling pathways are involved in the regulation of various cellular processes, including proliferation, differentiation, and apoptosis. Activation of certain MAPK pathways, such as JNK and p38, is often associated with the induction of apoptosis[7].
Caption: A simplified diagram of the proposed signaling cascade initiated by this compound.
Conclusion
This compound, a minor constituent of Tacca plantaginea, represents an intriguing natural product with potential for further investigation in the field of oncology. While specific data on its natural abundance and isolation yield remain elusive, the general methodologies for its extraction and purification from its natural source are established. Its mechanism of action, centered on microtubule stabilization and the subsequent induction of apoptosis through pathways involving Bcl-2 and MAPK, provides a solid foundation for future research into its therapeutic applications and for the development of synthetic or semi-synthetic analogs with improved pharmacological properties. Further quantitative studies are warranted to fully assess the feasibility of its large-scale production from natural sources.
References
- 1. Frontiers | Taccalonolides: Structure, semi-synthesis, and biological activity [frontiersin.org]
- 2. Taccalonolides: Structure, semi-synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2001040256A1 - Taccalonolides and their use - Google Patents [patents.google.com]
- 4. Taccalonolide binding to tubulin imparts microtubule stability and potent in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Five taccalonolides from Tacca plantaginea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and Biological Activities of New Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Taccalonolide C: A Technical Guide to its Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taccalonolide C is a naturally occurring, highly oxygenated pentacyclic steroid isolated from the rhizomes of Tacca plantaginea. It belongs to the broader family of taccalonolides, a class of compounds known for their potential as microtubule-stabilizing agents. However, this compound possesses a unique structural feature—a rearranged δ-lactone ring—that distinguishes it from more studied taccalonolides like A and E. This structural deviation is critical, as evidence suggests it leads to a loss of the cytotoxic and microtubule-stabilizing activities characteristic of other members of its class. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, places it in the context of its more biologically active congeners, and details the standard experimental protocols used to characterize this class of molecules.
Chemical and Physical Properties
This compound was first isolated and characterized in 1988. While some physical properties from its initial isolation are not widely available, its core chemical structure has been defined. It is a highly modified, complex steroid derivative.
Table 1: Chemical and Physical Properties of this compound
| Property | Data | Reference |
| IUPAC Name | Not Available | - |
| Molecular Formula | C₃₄H₄₄O₁₃ | [1] |
| Molecular Weight | 660.7 g/mol | [1] |
| Appearance | Not Available in searched literature | - |
| Melting Point | Not Available in searched literature | - |
| Solubility | Not Available in searched literature | - |
| Source | Rhizomes of Tacca plantaginea | [2][3] |
Core Structure
Like other taccalonolides, the structure of this compound is based on a pentacyclic steroid framework. A key feature common to the class is a C2–C3 epoxide group.[4][5]
Distinguishing Structural Feature: The δ-Lactone Ring
The most significant feature of this compound is its rearranged lactone ring. The majority of well-characterized taccalonolides, such as A and E, possess a C23–C26 enol-γ-lactone ring.[4] In contrast, this compound features a six-membered δ-lactone ring formed between C15 and C24 (or C22 and C24).[5][6] It is hypothesized that this compound is derived biosynthetically from Taccalonolide D, wherein the C23–C24 lactone ring opens and re-forms a new, more stable lactone ring with the C15 hydroxyl group.[2][7] This structural rearrangement has profound implications for its biological activity.
Biological Activity and Mechanism of Action
The biological activity of taccalonolides is intrinsically linked to their chemical structure. The potent members of this family act as microtubule-stabilizing agents, leading to cell cycle arrest and apoptosis.
The Mechanism of Active Taccalonolides
Active taccalonolides function by stabilizing microtubules, the dynamic protein filaments essential for cell division.[7] This action is similar to the taxane (B156437) class of chemotherapy drugs. However, the most potent taccalonolides (e.g., AF and AJ) have a unique mechanism involving the covalent binding to β-tubulin, specifically at the D226 residue, via a C22-C23 epoxide group.[6][8] This covalent interaction leads to irreversible microtubule stabilization. The downstream cellular effects include the formation of abnormal mitotic spindles, which triggers a mitotic checkpoint, leading to G2/M phase cell cycle arrest, phosphorylation of the anti-apoptotic protein Bcl-2, and subsequent induction of apoptosis.[7]
Caption: Generalized signaling pathway for active taccalonolides.
Biological Inactivity of this compound
The structural rearrangement of the lactone ring in this compound is believed to be the reason for its lack of significant biological activity. Studies on other taccalonolides with similar δ-lactone rearrangements (e.g., taccalonolides AT-AY) have shown them to be devoid of cytotoxicity and microtubule-stabilizing effects.[5] While most taccalonolides show cytotoxicity in the nanomolar to micromolar range, Taccalonolide D (the precursor to C) and AC are noted exceptions that lack activity.[7] This suggests that the specific conformation and chemical nature of the C23-C26 γ-lactone ring are critical for interaction with the biological target, and its rearrangement to a δ-lactone abrogates this activity.
Experimental Protocols for Taccalonolide Characterization
The following section details standardized protocols used to isolate and evaluate the biological activity of taccalonolides. These methods are essential for screening new compounds from this class and confirming the activity (or lack thereof) of molecules like this compound.
Caption: Workflow for isolation and evaluation of this compound.
Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
This colorimetric assay measures total cellular protein content to determine cell viability and growth inhibition after treatment with a test compound.
-
Cell Plating: Seed adherent cancer cells (e.g., HeLa, A549) in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test taccalonolide in complete culture medium. Replace the medium in the wells with the drug-containing medium and incubate for a set period (e.g., 48 or 72 hours). Include vehicle-only wells as a negative control.
-
Cell Fixation: Following incubation, gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Discard the TCA and wash the plates 4-5 times with slow-running deionized water to remove excess TCA and medium components. Allow plates to air dry completely.
-
Staining: Add 100 µL of 0.057% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow plates to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place the plate on an orbital shaker for 10 minutes.
-
Data Acquisition: Measure the absorbance (optical density) at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the logarithm of the drug concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Protocol: In Vitro Tubulin Polymerization Assay (Turbidity)
This biochemical assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules by monitoring changes in light scattering.
-
Reagent Preparation: Prepare tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA). On ice, reconstitute lyophilized tubulin (e.g., porcine brain tubulin) to a final concentration of 2-3 mg/mL in polymerization buffer containing 1 mM GTP and 10% (v/v) glycerol.
-
Assay Setup: Pre-warm a 96-well plate to 37°C. Pipette test compounds (dissolved in an appropriate vehicle like DMSO) and controls (vehicle, paclitaxel (B517696) as a positive control) into the wells.
-
Initiation: To initiate the reaction, add the cold tubulin polymerization mix to each well.
-
Data Acquisition: Immediately place the plate in a 37°C microplate reader. Measure the increase in absorbance at 340 nm every 60 seconds for 60-90 minutes.
-
Analysis: Plot the change in absorbance over time. Compare the rate and extent of polymerization in the presence of the test compound to the vehicle and positive controls. Stabilizing agents will increase the rate and/or the final plateau of the polymerization curve.
Protocol: Immunofluorescence Staining of Cellular Microtubules
This cell-based imaging technique allows for the direct visualization of a compound's effect on the microtubule network within interphase and mitotic cells.
-
Cell Culture and Treatment: Seed cells (e.g., HeLa) on sterile glass coverslips in a multi-well plate. Allow cells to adhere for 24 hours. Treat the cells with the desired concentrations of the taccalonolide, a positive control (e.g., paclitaxel), and a vehicle control for a specified time (e.g., 18 hours).
-
Fixation: Gently wash the cells with pre-warmed PBS. Fix the cells with ice-cold methanol (B129727) for 5-10 minutes at -20°C or with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization and Blocking: If using paraformaldehyde, permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes. Block non-specific antibody binding by incubating with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the coverslips with a primary antibody against β-tubulin (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the coverslips three times with PBS. Incubate with a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash three times with PBS. Stain nuclei by incubating with DAPI (300 nM in PBS) for 5 minutes. Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. Observe changes in microtubule organization, such as bundling in interphase cells or the formation of abnormal asters in mitotic cells, compared to controls.
Conclusion
This compound is a structurally unique member of the taccalonolide family, distinguished by its rearranged δ-lactone ring system. This key structural modification appears to render the molecule biologically inactive, stripping it of the microtubule-stabilizing and cytotoxic properties seen in many of its congeners. While not a direct candidate for anticancer drug development, the study of this compound provides critical insight into the structure-activity relationships of this potent class of natural products. It underscores the stringent structural requirements for microtubule interaction and highlights the importance of the γ-lactone moiety for biological activity. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of new taccalonolides, aiding in the search for novel therapeutic agents with improved efficacy and pharmacological profiles.
References
- 1. Taccalonolides: Structure, semi-synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Biological Activities of New Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Taccalonolide binding to tubulin imparts microtubule stability and potent in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Synthetic Reactions with Rare Taccalonolides Reveal the Value of C-22,23 Epoxidation for Microtubule Stabilizing Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Taccalonolides: Structure, semi-synthesis, and biological activity [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Taccalonolide - Wikipedia [en.wikipedia.org]
Taccalonolide C and its Interaction with Microtubules: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Taccalonolides represent a class of microtubule-stabilizing agents with a distinct mechanism of action compared to taxanes and other tubulin-binding drugs. This technical guide focuses on the available knowledge surrounding the interaction of Taccalonolide C with microtubules. While extensive research has been conducted on several taccalonolides, particularly Taccalonolides A, E, AF, and AJ, specific experimental data on this compound is limited. This document summarizes the established mechanism of the taccalonolide class, infers the likely behavior of this compound based on its structure, and provides a comparative analysis with well-characterized taccalonolides. Detailed experimental protocols for key assays and visualizations of the relevant biological pathways and workflows are included to facilitate further research in this area.
Introduction to Taccalonolides
Taccalonolides are a group of highly oxygenated, pentacyclic steroids isolated from plants of the genus Tacca.[1][2] They have garnered significant interest as potential anticancer agents due to their ability to stabilize microtubules, leading to cell cycle arrest and apoptosis.[1][3] A key feature of the more potent taccalonolides is the presence of a C22-C23 epoxide group, which has been shown to be crucial for their direct and covalent interaction with β-tubulin.[1][4][5] This covalent binding distinguishes them from other microtubule stabilizers like paclitaxel (B517696) and imparts unique properties, including the circumvention of certain drug resistance mechanisms.[1][6]
This compound: Structure and Inferred Mechanism of Action
This compound was first isolated and characterized by Chen et al. in 1988. Structurally, it is distinguished from most other taccalonolides by the presence of a δ-lactone ring between C15 and C24.[2] This is a result of the cleavage of the more common enol-γ-lactone ring found in taccalonolides like A and E, followed by re-lactonization.[2] Notably, most taccalonolides, with the exception of C, possess a C23–C26 lactone ring.[1]
The general mechanism for potent taccalonolides involves the following key steps:
-
Covalent Binding to β-Tubulin: The C22-C23 epoxide group of potent taccalonolides, such as AF and AJ, acts as an electrophile, forming a covalent bond with the aspartate 226 (D226) residue of β-tubulin.[4][7]
-
Microtubule Stabilization: This covalent modification stabilizes the microtubule polymer, promoting tubulin polymerization and inhibiting depolymerization.[4][5] This leads to an accumulation of microtubules in the cell.
-
Disruption of Mitosis: The stabilized microtubules are unable to undergo the dynamic changes required for the proper formation and function of the mitotic spindle. This leads to mitotic arrest at the G2/M phase of the cell cycle.[1][3]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][3]
Given that the presence of the C22-C23 epoxide is critical for high potency and direct tubulin binding, the activity of naturally occurring, non-epoxidized taccalonolides is generally lower. The structure of this compound, as originally described, does not contain this epoxide. Therefore, it is likely to be a less potent microtubule-stabilizing agent compared to its epoxidized counterparts. Its unique δ-lactone ring structure may also influence its interaction with tubulin or other cellular components, but further investigation is required to determine its specific effects.
Quantitative Data on Key Taccalonolides
To provide a framework for understanding the potential activity of this compound, the following tables summarize the quantitative data for the well-characterized taccalonolides A, E, AF, and AJ.
Table 1: In Vitro Cytotoxicity of Key Taccalonolides
| Taccalonolide | Cell Line | IC50 (µM) | Citation |
| Taccalonolide A | A2780 | 2.3 | [6] |
| SK-OV-3 | 2.9 | [6] | |
| MDA-MB-435 | 2.1 | [6] | |
| Taccalonolide E | A2780 | 0.99 | [6] |
| SK-OV-3 | 0.34 | [6] | |
| MDA-MB-435 | 0.44 | [6] | |
| Taccalonolide AF | HeLa | 0.023 | [4] |
| Taccalonolide AJ | HeLa | 0.004 | [4] |
Table 2: Effect of Taccalonolides on Tubulin Polymerization
| Taccalonolide | Concentration (µM) | Effect on Polymerization | Citation |
| Taccalonolide A | Up to 10 | No effect on purified tubulin polymerization | [8] |
| Taccalonolide E | Up to 10 | No effect on purified tubulin polymerization | [8] |
| Taccalonolide AF | 1 | Promotes polymerization of purified tubulin | [4] |
| Taccalonolide AJ | 1 | Promotes polymerization of purified tubulin | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of taccalonolides. These are generalized protocols and may require optimization for specific taccalonolides or cell lines.
Tubulin Polymerization Assay (Turbidimetric Method)
This assay measures the effect of a compound on the in vitro polymerization of purified tubulin by monitoring the change in turbidity.
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA
-
GTP solution (100 mM)
-
Glycerol
-
Test compound (Taccalonolide) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Temperature-controlled spectrophotometer
Procedure:
-
Prepare a tubulin solution at a final concentration of 1-2 mg/mL in GTB containing 1 mM GTP and 10% glycerol.
-
Aliquot the tubulin solution into the wells of a pre-warmed 96-well plate.
-
Add the test compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Monitor the change in absorbance at 340 nm every 30 seconds for 30-60 minutes.
-
An increase in absorbance indicates tubulin polymerization.
Cell Viability Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell number by staining total cellular protein.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (Taccalonolide)
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution (10 mM, pH 10.5)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).
-
After treatment, fix the cells by gently adding cold TCA to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye with Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the IC50 value from the dose-response curve.
Immunofluorescence Staining of Microtubules
This method allows for the visualization of the microtubule network within cells.
Materials:
-
Cells grown on coverslips
-
Test compound (Taccalonolide)
-
Microtubule-stabilizing buffer (MTSB): 80 mM PIPES (pH 6.8), 5 mM EGTA, 1 mM MgCl2
-
Paraformaldehyde (PFA), 4% in PBS
-
Triton X-100, 0.5% in MTSB
-
Primary antibody against α-tubulin or β-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with the test compound for the desired time.
-
Wash the cells briefly with MTSB.
-
Permeabilize the cells with 0.5% Triton X-100 in MTSB for 1-2 minutes.
-
Fix the cells with 4% PFA in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with a blocking solution (e.g., 3% BSA in PBS) for 30 minutes.
-
Incubate with the primary antibody diluted in blocking solution for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI diluted in blocking solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides using antifade mounting medium.
-
Visualize the microtubule network using a fluorescence microscope.
Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Figure 1. Simplified signaling pathway of potent taccalonolide action on microtubules.
Figure 2. Experimental workflow for the tubulin polymerization assay.
Figure 3. Experimental workflow for the SRB cell viability assay.
Conclusion and Future Directions
The taccalonolide family of natural products holds significant promise as a novel class of microtubule-stabilizing agents. While the mechanism of action for potent, epoxidized taccalonolides is increasingly well-understood, there is a clear knowledge gap regarding the specific activity of this compound. Its unique δ-lactone structure warrants further investigation to determine if it confers any distinct biological properties. Future research should focus on:
-
Isolation or synthesis of sufficient quantities of this compound to enable comprehensive biological evaluation.
-
Direct assessment of this compound's ability to polymerize purified tubulin and its effects on microtubule dynamics.
-
Determination of the cytotoxic and antiproliferative activity of this compound in a panel of cancer cell lines.
-
Investigation into whether this compound can be chemically modified , for instance, by the introduction of a C22-C23 epoxide, to enhance its potency.
By addressing these questions, the scientific community can gain a more complete understanding of the structure-activity relationships within the taccalonolide class and potentially unlock new avenues for the development of novel anticancer therapeutics.
References
- 1. Taccalonolides: Novel Microtubule Stabilizers with Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Taccalonolides: Structure, semi-synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Biological Activities of New Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Taccalonolides: Structure, semi-synthesis, and biological activity [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound-6 Analogues, Including Paclitaxel Hybrids, Demonstrate Improved Microtubule Polymerizing Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Taccalonolide binding to tubulin imparts microtubule stability and potent in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Structural Differences Between Taccalonolide C and Other Taccalonolides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the structural distinctions of Taccalonolide C within the broader family of taccalonolides, a class of highly oxygenated pentacyclic steroids with potent microtubule-stabilizing and anticancer properties.[1][2][3][4][5] This document outlines the core structural motifs, comparative biological data, relevant experimental protocols, and the underlying signaling pathways, offering a comprehensive resource for researchers in natural product chemistry, oncology, and drug discovery.
Core Structural Differences: The Unique Lactone Ring of this compound
The taccalonolide family of natural products exhibits significant structural diversity, which in turn influences their biological activity.[2] A key feature differentiating members of this family is the position and nature of the lactone ring within their pentacyclic steroid framework. While the majority of known taccalonolides, such as the well-studied Taccalonolide A and Taccalonolide B, possess a γ-lactone ring fused between carbons C23 and C26, this compound presents a significant structural deviation.[3][5][6]
This compound is distinguished by a δ-lactone ring formed between carbons C15 and C26. [2][6] This fundamental difference in the lactone ring placement significantly alters the three-dimensional conformation of the molecule and is hypothesized to be a primary determinant of its biological activity profile.
Other notable structural variations among taccalonolides include:
-
Substitution at C1, C5, C6, C7, C11, C12, and C15: These positions are often subject to hydroxylation or acetoxylation, contributing to the wide array of taccalonolide analogues.[1]
-
The C22-C23 moiety: This position can feature a double bond or an epoxide. The presence of a C22-C23 epoxide has been shown to be critical for potent microtubule-stabilizing activity in several taccalonolides, such as Taccalonolide AF.[1]
The structural relationship between this compound and other taccalonolides can be visualized as a branching point in their biosynthetic pathway or through semisynthetic modifications. It has been proposed that this compound may be derived from Taccalonolide D through the opening of the C23-C24 lactone ring followed by the formation of a new lactone ring with the C15 hydroxyl group.[2][6][7]
dot
Caption: Core structural classification of taccalonolides.
Data Presentation: Comparative Analysis of Taccalonolide Structures and Activities
The structural variations among taccalonolides directly impact their biological potency as microtubule-stabilizing agents and their cytotoxicity against cancer cell lines. The following tables summarize the key structural features and available biological data for this compound in comparison to other representative taccalonolides.
Table 1: Structural Comparison of Selected Taccalonolides
| Taccalonolide | Lactone Ring Position | C22-C23 Moiety | Key Substitutions |
| This compound | C15-C26 | Double Bond | Ketone at C6 |
| Taccalonolide A | C23-C26 | Double Bond | Acetoxy at C1, C7, C11, C12, C15; Hydroxy at C5 |
| Taccalonolide B | C23-C26 | Double Bond | Acetoxy at C1, C7, C11, C12; Hydroxy at C5, C15 |
| Taccalonolide E | C23-C26 | Double Bond | Acetoxy at C1, C7, C12, C15; Hydroxy at C5 |
| Taccalonolide AF | C23-C26 | Epoxide | Acetoxy at C1, C7, C11, C12, C15; Hydroxy at C5 |
Table 2: Comparative Biological Activity (IC50 Values)
| Taccalonolide | HeLa (Cervical Cancer) | A549 (Lung Cancer) | MCF7 (Breast Cancer) | Notes |
| This compound | Data not available | Data not available | Data not available | Taccalonolides with a C15-C24 lactone ring have been reported to exhibit poor antitumor activity.[7] Specific quantitative data for this compound is limited. |
| Taccalonolide A | 594 nM | - | - | Moderate activity.[1] |
| Taccalonolide B | 190 nM | - | - | More potent than Taccalonolide A.[1] |
| Taccalonolide E | 644 nM | - | - | Similar activity to Taccalonolide A.[1] |
| Taccalonolide AF | 23 nM | - | - | Significantly more potent due to the C22-C23 epoxide.[1] |
Note: The lack of extensive biological data for this compound highlights an area for future research to fully understand the structure-activity relationship of the C15-C26 lactone ring.
Experimental Protocols
The following are detailed methodologies for key experiments related to the isolation, characterization, and biological evaluation of taccalonolides.
Isolation and Purification of this compound
From Tacca plantaginea as described by Chen et al. (1988b).
dot
Caption: Isolation and purification of this compound.
-
Extraction: The powdered, air-dried rhizomes of Tacca plantaginea are extracted with acetone at room temperature. The acetone extract is then concentrated under reduced pressure.
-
Solvent Partitioning: The concentrated extract is suspended in water and partitioned with chloroform (B151607). The chloroform layer, containing the less polar compounds including taccalonolides, is collected and concentrated.
-
Silica Gel Column Chromatography: The crude chloroform extract is subjected to column chromatography on silica gel, eluting with a gradient of chloroform-methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative Thin-Layer Chromatography (TLC): Fractions containing compounds with similar Rf values to known taccalonolides are further purified using preparative TLC with a chloroform-acetone solvent system.
-
Crystallization: The band corresponding to this compound is scraped from the TLC plate, eluted, and the solvent is evaporated. The resulting solid is crystallized from acetone to yield pure this compound.
Structural Elucidation
The structure of this compound was determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls, carbonyls, and esters.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D-NMR): To elucidate the carbon skeleton and the stereochemistry of the molecule.
Sulforhodamine B (SRB) Assay for Cytotoxicity
This assay is used to determine the antiproliferative activity of compounds on cancer cell lines.
-
Cell Plating: Adherent cancer cells (e.g., HeLa) are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the taccalonolide compounds for a specified period (e.g., 48-72 hours).
-
Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.
-
Staining: The plates are washed with water and stained with 0.4% (w/v) Sulforhodamine B (SRB) solution for 30 minutes.
-
Washing: Unbound dye is removed by washing with 1% (v/v) acetic acid.
-
Solubilization and Absorbance Reading: The protein-bound dye is solubilized with 10 mM Tris base solution, and the absorbance is read at 510 nm using a microplate reader. The IC₅₀ value is then calculated.
Tubulin Polymerization Assay
This assay measures the ability of a compound to promote the assembly of tubulin into microtubules.
-
Reaction Mixture Preparation: A reaction mixture containing purified tubulin, GTP, and a fluorescent reporter in a polymerization buffer is prepared.
-
Compound Addition: The taccalonolide compound or a control (e.g., paclitaxel (B517696) or DMSO) is added to the reaction mixture.
-
Monitoring Polymerization: The mixture is transferred to a pre-warmed 96-well plate, and the increase in fluorescence (due to the reporter binding to polymerized microtubules) is monitored over time at 37°C using a fluorescence plate reader.
Immunofluorescence Microscopy for Microtubule Analysis
This technique is used to visualize the effect of compounds on the cellular microtubule network.
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with the taccalonolide compound for a specified duration.
-
Fixation and Permeabilization: Cells are fixed with a suitable fixative (e.g., methanol (B129727) or paraformaldehyde) and then permeabilized with a detergent (e.g., Triton X-100).
-
Immunostaining: The microtubules are labeled with a primary antibody against α- or β-tubulin, followed by a fluorescently labeled secondary antibody. The cell nuclei are counterstained with a DNA dye like DAPI.
-
Imaging: The coverslips are mounted on microscope slides, and the microtubule organization is visualized using a fluorescence microscope.
Signaling Pathways
Taccalonolides exert their cytotoxic effects primarily by stabilizing microtubules. This interference with the normal dynamics of microtubules leads to a cascade of cellular events, ultimately resulting in apoptosis.
dot
Caption: General signaling pathway of taccalonolides.
-
Microtubule Stabilization: Taccalonolides bind to tubulin, promoting its polymerization and stabilizing the resulting microtubules against depolymerization.[1][2][4]
-
Mitotic Arrest: The stabilization of microtubules disrupts the dynamic instability required for the proper formation and function of the mitotic spindle during cell division. This leads to an arrest of the cell cycle in the G2/M phase.[3]
-
Abnormal Spindle Formation: Cells arrested in mitosis due to taccalonolide treatment often exhibit abnormal mitotic spindles, further contributing to the disruption of cell division.[3]
-
Apoptosis: The prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[3]
While this general pathway applies to most microtubule-stabilizing taccalonolides, the distinct structure of This compound , particularly its C15-C26 lactone ring, may lead to altered binding affinity or a different mode of interaction with tubulin. This could potentially result in a modified downstream signaling cascade or a different potency profile. However, due to the limited biological data available for this compound, its specific impact on these signaling pathways remains an important area for future investigation.
Conclusion
This compound represents a structurally unique member of the taccalonolide family, characterized by its C15-C26 δ-lactone ring. This key difference distinguishes it from the majority of taccalonolides and likely plays a crucial role in its biological activity. While current data suggests that taccalonolides with this structural motif may have attenuated antitumor properties, a comprehensive biological evaluation of pure this compound is necessary to fully elucidate its potential. The experimental protocols detailed in this guide provide a framework for such investigations. Further research into the structure-activity relationships of this compound and its analogues will be invaluable for the design and development of novel microtubule-stabilizing agents for cancer therapy.
References
- 1. Taccalonolide binding to tubulin imparts microtubule stability and potent in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Biological Activities of New Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Taccalonolides: A Novel Class of Microtubule-Stabilizing Anticancer Agents | MDPI [mdpi.com]
- 5. This compound-6 Analogues, Including Paclitaxel Hybrids, Demonstrate Improved Microtubule Polymerizing Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent taccalonolides, AF and AJ, inform significant structure-activity relationships and tubulin as the binding site of these microtubule stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
Taccalonolide C: A Technical Guide to its Therapeutic Potential and Core Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taccalonolides, a class of highly oxygenated steroids isolated from plants of the genus Tacca, represent a promising new frontier in cancer therapeutics. Unlike traditional taxane-based drugs, certain taccalonolides, including the focus of this guide, Taccalonolide C and its more potent analogs, exhibit a unique mechanism of action that allows them to circumvent common drug resistance pathways. This technical guide provides an in-depth overview of the therapeutic targets of this compound, its mechanism of action, and detailed experimental protocols for its characterization.
Core Mechanism of Action: Microtubule Stabilization via Covalent Modification
The primary therapeutic target of the potent taccalonolides is β-tubulin , a key component of microtubules. The defining feature of their interaction is the formation of a covalent bond between the C22-C23 epoxide group of the taccalonolide and the aspartate 226 (D226) residue of β-tubulin.[1][2][3][4] This irreversible binding event imparts significant stability to the microtubule lattice, disrupting the delicate balance of microtubule dynamics essential for normal cellular function, particularly during cell division.[5]
The stabilization of microtubules by taccalonolides leads to a cascade of downstream cellular events, culminating in apoptotic cell death. The key consequences include:
-
Increased Microtubule Polymerization: Taccalonolides promote the polymerization of tubulin into microtubules, shifting the cellular equilibrium towards a polymerized state.[1][6][7]
-
Formation of Abnormal Mitotic Spindles: The hyper-stabilized microtubules lead to the formation of aberrant, often multipolar, mitotic spindles during cell division.[1][8][9]
-
G2/M Cell Cycle Arrest: The inability to form a functional mitotic spindle triggers the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M phase.[1][5][9][10]
-
Induction of Apoptosis: Prolonged mitotic arrest ultimately activates the intrinsic apoptotic pathway, characterized by the phosphorylation of Bcl-2 and the activation of caspases.[5][10][11]
A significant advantage of the taccalonolides is their ability to overcome clinically relevant mechanisms of taxane (B156437) resistance, such as the overexpression of P-glycoprotein (Pgp), multidrug resistance protein 7 (MRP7), and the βIII isotype of tubulin.[1][5][8][12]
Quantitative Data: Antiproliferative Activity of Taccalonolides
The antiproliferative potency of various taccalonolides has been evaluated in a range of cancer cell lines. The following tables summarize key IC50 values, highlighting the structure-activity relationships, particularly the significant increase in potency conferred by the C22-C23 epoxide.
Table 1: In Vitro Antiproliferative Activity of Taccalonolides in HeLa Cells
| Taccalonolide | IC50 (nM) | Reference |
| A | 5380 | [11] |
| AF (epoxide of A) | 23 | [11] |
| B | - | - |
| AJ (epoxide of B) | 4.2 | [13] |
| T | - | - |
| T-epoxide | 0.43 | [13] |
| AI | 47 | [14] |
| AI-epoxide | 0.88 | [14] |
| AA | 32 | [11] |
| Paclitaxel | 1.2 | [14] |
Table 2: In Vitro Activity of Taccalonolides in Drug-Sensitive and Resistant Ovarian Cancer Cell Lines
| Compound | SK-OV-3 IC50 (nM) | SK-OV-3/MDR-1-6/6 IC50 (nM) | Relative Resistance | Reference |
| Taccalonolide A | 622 ± 39 | 2523 ± 317 | 4.1 | [8] |
| Taccalonolide B | 208 ± 14 | 2547 ± 282 | 12.2 | [8] |
| Taccalonolide E | 708 ± 32 | 3608 ± 429 | 5.1 | [8] |
| Taccalonolide N | 201 ± 7 | 1220 ± 142 | 6.1 | [8] |
| Paclitaxel | 2.6 ± 0.3 | 2268 ± 235 | 867 | [8] |
| Epothilone B | 0.90 ± 0.13 | 6.09 ± 0.43 | 6.8 | [8] |
Signaling Pathway and Experimental Workflows
Signaling Pathway of Taccalonolide-Induced Apoptosis
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Immunofluorescence protocol for culture cells. EuroMAbNet [euromabnet.com]
- 4. benchchem.com [benchchem.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. ptglab.com [ptglab.com]
- 8. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of in vitro microtubule polymerization by turbidity and fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Immunofluorescence Protocol for use on cultured cell lines (IF-IC) [protocols.io]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Taccalonolide C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taccalonolide C is a pentacyclic steroid belonging to the taccalonolide family, a group of microtubule-stabilizing agents isolated from plants of the Tacca genus.[1][2] First isolated from the rhizomes of Tacca plantaginea, this compound possesses a unique C15–C26 lactone ring structure, distinguishing it from many other known taccalonolides.[3][4] Like other members of its class, taccalonolides are of significant interest to the scientific community for their potential as anticancer agents, particularly for their ability to circumvent drug resistance mechanisms observed with other microtubule inhibitors like taxanes.[5]
These application notes provide a comprehensive overview of the methods for the extraction and purification of this compound, along with its known biological activities and associated signaling pathways.
Extraction and Purification of this compound
The following protocols are based on established methods for the isolation of taccalonolides from Tacca species, with specific details adapted for this compound where information is available. The primary source of this compound is the rhizomes of Tacca plantaginea.[1][3]
Experimental Protocols
1. Plant Material Collection and Preparation
-
Source: Rhizomes of Tacca plantaginea.
-
Preparation: The collected rhizomes should be washed thoroughly to remove any soil and debris. The cleaned rhizomes are then air-dried or lyophilized and ground into a fine powder to increase the surface area for efficient extraction.
2. Extraction
-
Method: Maceration or Soxhlet extraction.
-
Solvent: Methanol (B129727) or ethanol (B145695) are commonly used for the initial extraction of steroidal saponins (B1172615) and related compounds from Tacca plantaginea.[6]
-
Protocol (Maceration):
-
Soak the powdered rhizomes in methanol (e.g., 1 kg of powder in 5 L of methanol) at room temperature for 24-48 hours with occasional stirring.
-
Filter the extract and repeat the extraction process with fresh solvent two more times to ensure complete extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
-
3. Solvent Partitioning
-
Purpose: To separate compounds based on their polarity.
-
Protocol:
-
Suspend the crude methanol extract in water and perform sequential partitioning with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (or dichloromethane), and ethyl acetate (B1210297).
-
Taccalonolides, being steroidal in nature, are expected to be present in the chloroform/dichloromethane and ethyl acetate fractions.
-
Evaporate the solvent from each fraction to obtain the respective crude fractions.
-
4. Chromatographic Purification
A multi-step chromatographic approach is essential for the isolation of pure this compound.
-
Step 1: Column Chromatography (CC)
-
Stationary Phase: Silica (B1680970) gel (60-120 mesh or 100-200 mesh).
-
Mobile Phase: A gradient of chloroform and methanol (e.g., starting from 100% chloroform and gradually increasing the polarity with methanol).
-
Procedure:
-
The chloroform or ethyl acetate fraction is adsorbed onto a small amount of silica gel and loaded onto a pre-packed silica gel column.
-
Elute the column with the solvent gradient, collecting fractions of a specific volume (e.g., 100 mL).
-
Monitor the fractions using Thin Layer Chromatography (TLC) and pool the fractions containing compounds with similar Rf values.
-
-
-
Step 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Purpose: To achieve high-purity separation of the target compound from the enriched fractions obtained from column chromatography.
-
Column: A reversed-phase C18 column is commonly used for the separation of taccalonolides.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is a typical mobile phase for reversed-phase HPLC of taccalonolides.
-
Detection: UV detector at a suitable wavelength (e.g., 210 nm or 254 nm).
-
Procedure:
-
Dissolve the enriched fraction in a suitable solvent (e.g., methanol or acetonitrile) and filter through a 0.45 µm filter.
-
Inject the sample onto the prep-HPLC system and collect the peaks corresponding to this compound.
-
The purity of the isolated compound should be confirmed by analytical HPLC.
-
-
Data Presentation
Table 1: Summary of Extraction and Purification Parameters for Taccalonolides
| Parameter | Description | Reference |
| Plant Source | Rhizomes of Tacca plantaginea | [1][3] |
| Initial Extraction Solvent | Methanol or Ethanol | [6] |
| Solvent Partitioning | n-hexane, chloroform/dichloromethane, ethyl acetate | General Method |
| Column Chromatography | Stationary Phase: Silica gel; Mobile Phase: Chloroform-Methanol gradient | General Method |
| Preparative HPLC | Column: Reversed-phase C18; Mobile Phase: Acetonitrile-Water gradient | General Method |
Note: Specific quantitative data for the yield and purity of this compound from the original isolation is not available in the reviewed literature. The yields of taccalonolides are generally low and require extensive purification.
Biological Activity and Signaling Pathways
Taccalonolides, as a class of compounds, are recognized for their potent microtubule-stabilizing activity, which is the primary mechanism behind their cytotoxic effects on cancer cells.
Mechanism of Action
-
Microtubule Stabilization: Taccalonolides promote the polymerization of tubulin into stable microtubules and inhibit their depolymerization. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase.[7][8]
-
Induction of Apoptosis: The mitotic arrest triggered by microtubule stabilization ultimately leads to programmed cell death (apoptosis). This is often associated with the phosphorylation of the anti-apoptotic protein Bcl-2 and the activation of caspases.[9]
Signaling Pathways
While specific signaling pathways for this compound have not been extensively studied, the general pathways affected by taccalonolides include:
-
Mitotic Arrest Pathway: Disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest.
-
Apoptotic Pathway: The sustained mitotic arrest can trigger the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and caspase-3.
-
MAPK Signaling Pathway: Some taccalonolides, such as Taccalonolide E, have been shown to activate the mitogen-activated protein kinase (MAPK) signaling pathways, including ERK1/2.[8] The activation of these pathways can contribute to the regulation of cell proliferation and apoptosis.
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathway
Caption: Postulated signaling pathway of this compound leading to apoptosis.
References
- 1. Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Taccalonolides: Novel Microtubule Stabilizers with Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Taccalonolides: Structure, semi-synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Taccalonolides: Structure, semi-synthesis, and biological activity [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Steroidal saponins from Tacca plantaginea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification and Biological Activities of New Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Semi-synthesis of Taccalonolide C from Taccalonolide D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taccalonolides are a class of highly oxygenated pentacyclic steroids isolated from plants of the Tacca genus. They are potent microtubule-stabilizing agents and have garnered significant interest in oncology research for their ability to circumvent common drug resistance mechanisms seen with other microtubule-targeting drugs like taxanes.[1][2] Taccalonolide C and Taccalonolide D are two naturally occurring taccalonolides. The conversion of Taccalonolide D to this compound is a key semi-synthetic transformation that involves an intramolecular lactone rearrangement. This application note provides a detailed protocol for this conversion, methods for characterization, and an overview of the relevant biological pathways.
This compound is hypothesized to be derived from Taccalonolide D through the opening of the C23–C24 γ-lactone ring present in Taccalonolide D, followed by the formation of a new δ-lactone ring with the hydroxyl group at the C15 position.[3][4] Understanding this transformation is crucial for the structure-activity relationship (SAR) studies of taccalonolides and for the generation of novel analogs with potentially improved therapeutic properties.
Data Presentation
The following table summarizes the key quantitative data for the starting material, Taccalonolide D, and the product, this compound.
| Parameter | Taccalonolide D | This compound |
| Molecular Formula | C₃₄H₄₆O₁₃ | C₃₄H₄₆O₁₃ |
| Molecular Weight | 662.72 g/mol | 662.72 g/mol |
| Lactone Ring | γ-lactone (C23-C24) | δ-lactone (C15-C26) |
| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | Characteristic signals for the γ-lactone moiety. | Downfield shift of H-15 proton due to esterification. |
| ¹³C NMR (125 MHz, CDCl₃) δ (ppm) | Characteristic signals for the γ-lactone carbonyl. | Characteristic signals for the δ-lactone carbonyl. |
| Purity (by HPLC) | >95% | >95% |
| Yield | N/A | Variable, dependent on reaction conditions. |
Experimental Protocols
Semi-synthesis of this compound from Taccalonolide D
This protocol describes a plausible method for the base-catalyzed intramolecular lactone rearrangement of Taccalonolide D to this compound. Caution should be exercised as basic conditions can sometimes lead to undesired side products or degradation of taccalonolides.[5]
Materials:
-
Taccalonolide D (>95% purity)
-
Methanol (B129727) (anhydrous)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (B1210297) (EtOAc)
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Separatory funnel
-
HPLC system with a C18 column
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve Taccalonolide D (e.g., 10 mg, 0.015 mmol) in anhydrous methanol (2 mL).
-
Base Addition: To the stirred solution, add a freshly prepared 0.05 M solution of sodium bicarbonate in deionized water (2 mL).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS at regular intervals (e.g., every 4 hours) to determine the consumption of the starting material and the formation of the product. The reaction is anticipated to proceed over 24-48 hours.
-
Work-up: Once the reaction is complete, quench the reaction by adding deionized water (5 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 10 mL) and then with brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by high-performance liquid chromatography (HPLC) using a C18 reverse-phase column and a suitable gradient of acetonitrile (B52724) in water to yield pure this compound.
-
Characterization: Confirm the structure and purity of the synthesized this compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Visualizations
Chemical Transformation Workflow
Caption: Workflow for the semi-synthesis of this compound from Taccalonolide D.
Taccalonolide Signaling Pathway
Taccalonolides exert their cytotoxic effects primarily through the stabilization of microtubules. This disruption of microtubule dynamics leads to cell cycle arrest and ultimately apoptosis.
Caption: Simplified signaling pathway of taccalonolides leading to apoptosis.
Conclusion
The semi-synthesis of this compound from Taccalonolide D provides a valuable tool for the exploration of taccalonolide chemistry and biology. The provided protocol, based on established methodologies for related taccalonolide transformations, offers a starting point for researchers to produce this compound for further studies. The characterization and biological evaluation of these compounds will continue to shed light on their mechanism of action and potential as anti-cancer therapeutic agents. The disruption of microtubule dynamics, leading to G2/M arrest and apoptosis, remains the core mechanism of action for this promising class of natural products.[3][6] Further investigation into their effects on other signaling pathways, such as the Sonic Hedgehog pathway, may reveal additional therapeutic opportunities.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. Taccalonolide - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Taccalonolides: Structure, semi-synthesis, and biological activity [frontiersin.org]
- 4. Taccalonolides: Structure, semi-synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrolysis Reactions of the Taccalonolides Reveal Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for the In Vitro Evaluation of Taccalonolide C Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The taccalonolides are a class of highly oxygenated, pentacyclic steroids isolated from plants of the genus Tacca. They represent a unique class of microtubule-stabilizing agents that have garnered significant interest as potential anticancer therapeutics.[1] Unlike taxanes, the most potent taccalonolides exert their effects through a distinct mechanism of action, which includes the formation of a covalent bond with β-tubulin.[2][3] This unique interaction allows them to circumvent common mechanisms of taxane (B156437) resistance.[4]
Taccalonolide C is distinguished from most other members of its class by its chemical structure, specifically possessing a C15–C26 lactone ring, whereas most other taccalonolides feature a C23–C26 lactone ring.[5] It is important to note that published literature suggests taccalonolides with this structural motif exhibit poor or no antiproliferative activity.[1]
These application notes provide a comprehensive set of in vitro protocols to rigorously evaluate the biological activity of this compound, from its direct effects on tubulin polymerization to its consequences on cellular proliferation, microtubule architecture, and cell cycle progression. The provided data on other well-characterized taccalonolides serve as a critical benchmark for interpreting experimental outcomes.
Mechanism of Action of Potent Taccalonolides
The primary mechanism for potent taccalonolides (e.g., AF and AJ) involves the C22-C23 epoxide group, which is critical for activity.[2] This epoxide forms a covalent bond with the aspartate 226 (D226) residue of β-tubulin.[3] This irreversible binding stabilizes the microtubule polymer, preventing its depolymerization and disrupting the dynamic instability essential for mitotic spindle formation.[4] This disruption leads to the formation of aberrant mitotic spindles, triggering a G2/M cell cycle arrest and ultimately inducing apoptosis.[1]
Data Presentation: Comparative Antiproliferative Activity
The antiproliferative activity of taccalonolides varies significantly based on their specific chemical structure. The C22-C23 epoxide group is a key determinant of high potency.[6] The following table summarizes the 50% inhibitory concentration (IC₅₀) values for a range of taccalonolides against the HeLa human cervical cancer cell line, providing a benchmark for evaluating this compound.
Note: Extensive literature searches did not yield specific IC₅₀ values for this compound. This is consistent with reports suggesting that taccalonolides with its particular lactone ring structure possess little to no cytotoxic activity.[1]
| Taccalonolide | Modification | IC₅₀ in HeLa Cells (nM) | Reference |
| T-epoxide | C22-C23 Epoxide | 0.45 | [6] |
| AI-epoxide | C22-C23 Epoxide | 0.88 | [6] |
| Paclitaxel | (Reference Compound) | 1.2 | [6] |
| AJ | C22-C23 Epoxide | 4.2 | [6] |
| AF | C22-C23 Epoxide | 23 | [3] |
| AA | Natural | 32.3 | [7] |
| AI | Natural | 47 | [6] |
| Z | Natural | 120 | [7] |
| B | Natural | 190 | [7] |
| N | Natural | 247 | [7] |
| T | Natural | 335 | [7] |
| A | Natural | 594 | [7] |
| E | Natural | 644 | [7] |
| AB | Natural | 2,800 | [7] |
| R | Natural | 13,100 | [7] |
Experimental Protocols
Protocol 1: Antiproliferative Activity by Sulforhodamine B (SRB) Assay
This assay measures cell density based on the measurement of cellular protein content, providing a robust method for determining cytotoxicity.
4.1.1 Principle Sulforhodamine B (SRB) is a bright pink aminoxanthene dye that binds electrostatically to basic amino acid residues of proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and thus to the cell number.
4.1.2 Materials
-
HeLa cells (or other cancer cell line)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
96-well flat-bottom plates
-
Microplate reader
4.1.3 Procedure
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Addition: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated wells.
-
Incubation: Incubate the plate for 72 hours.
-
Fixation: Gently add 25 µL of cold 50% TCA to each well (final concentration 10%) and incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with slow-running tap water and allow to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plate five times with 1% acetic acid to remove unbound dye. Allow to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well. Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
4.1.4 Data Analysis
-
Subtract the average absorbance of blank wells from all readings.
-
Calculate the percentage of cell survival relative to the vehicle-treated control cells.
-
Plot the percentage of survival against the log concentration of this compound.
-
Determine the IC₅₀ value using non-linear regression analysis (log[inhibitor] vs. normalized response).
Protocol 2: In Vitro Tubulin Polymerization Assay (Turbidimetric)
This biochemical assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.
4.2.1 Principle The assembly of tubulin dimers into microtubules causes light to scatter. This change in light scattering can be measured as an increase in optical density (absorbance) at 340 nm. Stabilizing agents like potent taccalonolides enhance the rate and extent of this absorbance increase.[8]
4.2.2 Materials
-
Lyophilized porcine brain tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP stock solution (100 mM)
-
Glycerol
-
This compound stock solution (in DMSO)
-
Paclitaxel (positive control, 10 mM in DMSO)
-
Temperature-controlled UV/Vis microplate reader (37°C)
-
Pre-warmed 96-well half-area, UV-transparent plates
4.2.3 Procedure
-
Reagent Preparation: On ice, prepare the Tubulin Polymerization Mix. For a final concentration of 2 mg/mL tubulin, reconstitute tubulin in ice-cold General Tubulin Buffer containing 1 mM GTP and 10% glycerol. Keep on ice.
-
Plate Setup: Pre-warm the 96-well plate to 37°C in the plate reader.
-
Compound Addition: Add 5 µL of 10x concentrated this compound, paclitaxel, or vehicle (DMSO diluted in buffer) to the appropriate wells of the pre-warmed plate.
-
Initiate Polymerization: To initiate the reaction, add 45 µL of the ice-cold Tubulin Polymerization Mix to each well. Mix gently by pipetting up and down, avoiding bubbles.
-
Measurement: Immediately place the plate in the 37°C reader and begin kinetic measurement of absorbance at 340 nm every 60 seconds for 60 minutes.
4.2.4 Data Analysis
-
Plot absorbance (OD 340 nm) versus time for each concentration.
-
Compare the polymerization curves of this compound-treated samples to the vehicle control.
-
Key parameters to analyze include the lag time for nucleation, the maximum rate of polymerization (Vmax, slope of the linear phase), and the maximum polymer mass (plateau of the curve). A stabilizer will typically decrease the lag time and increase the Vmax and plateau.
Protocol 3: Cellular Microtubule Stabilization by Immunofluorescence
This imaging-based assay visualizes the direct effect of this compound on the microtubule network within cells.
4.3.1 Principle Cells are treated with the compound, fixed, and then stained with a primary antibody specific for a microtubule component (e.g., β-tubulin). A fluorescently-labeled secondary antibody binds to the primary antibody, allowing for visualization of the microtubule cytoskeleton by fluorescence microscopy. Stabilizing agents cause a characteristic bundling or thickening of microtubule filaments.[7]
4.3.2 Materials
-
HeLa cells
-
Glass coverslips in a 12-well or 24-well plate
-
This compound
-
Fixative: ice-cold Methanol (B129727) or 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS (if using PFA fixation)
-
Blocking Buffer: 1% BSA in PBS
-
Primary Antibody: Mouse anti-β-tubulin monoclonal antibody
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG
-
Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole)
-
Mounting medium
4.3.3 Procedure
-
Cell Culture: Seed HeLa cells onto sterile glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 10 nM to 10 µM) and a positive control (e.g., 10 nM Paclitaxel) for 18 hours.
-
Fixation: Wash cells twice with PBS. Fix with ice-cold methanol at -20°C for 10 minutes OR with 4% PFA at room temperature for 15 minutes.
-
Permeabilization (for PFA fixation only): If fixed with PFA, wash twice with PBS and incubate with Permeabilization Buffer for 10 minutes.
-
Blocking: Wash three times with PBS. Add Blocking Buffer and incubate for 1 hour at room temperature.
-
Primary Antibody: Dilute the anti-β-tubulin antibody in Blocking Buffer (e.g., 1:500). Incubate coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody: Wash three times with PBS. Dilute the fluorescent secondary antibody in Blocking Buffer. Incubate for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash three times with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Mounting and Imaging: Wash once with PBS. Mount the coverslips onto glass slides using mounting medium. Image using a fluorescence microscope.
4.3.4 Data Analysis Qualitatively assess changes in the microtubule network. Look for an increased density of microtubules and the formation of distinct bundles or thick filament structures in interphase cells compared to the fine, web-like network in vehicle-treated cells. In mitotic cells, look for the formation of aberrant, multipolar spindles.[4]
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This assay quantifies the distribution of cells in different phases of the cell cycle, allowing for the detection of arrest at the G2/M checkpoint.
4.4.1 Principle Microtubule stabilizing agents prevent the proper formation of the mitotic spindle, activating the spindle assembly checkpoint and causing cells to arrest in the G2 or M phase of the cell cycle. This arrest can be quantified by staining the cellular DNA with a fluorescent dye (e.g., Propidium Iodide) and measuring the fluorescence intensity of individual cells using a flow cytometer. Cells in G2/M have twice the DNA content (4N) of cells in G1 (2N).
4.4.2 Materials
-
Cancer cell line (e.g., HeLa)
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
4.4.3 Procedure
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat with this compound at various concentrations (e.g., 1x and 5x the determined IC₅₀) for 24 hours.
-
Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant, wash the cell pellet once with PBS, and resuspend in 300 µL of PBS. While vortexing gently, add 700 µL of ice-cold 70% ethanol dropwise to fix the cells.
-
Storage: Store the fixed cells at -20°C for at least 2 hours (can be stored for up to several weeks).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubation: Incubate at 37°C for 30 minutes in the dark.
-
Analysis: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
4.4.4 Data Analysis
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to gate on single cells and generate a histogram of DNA content (fluorescence intensity).
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Compare the cell cycle distribution of this compound-treated cells to the vehicle control. A significant increase in the G2/M population indicates cell cycle arrest.
References
- 1. Frontiers | Taccalonolides: Structure, semi-synthesis, and biological activity [frontiersin.org]
- 2. Taccalonolides: Structure, semi-synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Taccalonolides: A Novel Class of Microtubule-Stabilizing Anticancer Agents [mdpi.com]
- 4. Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Taccalonolides: Novel Microtubule Stabilizers with Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Reactions with Rare Taccalonolides Reveal the Value of C-22,23 Epoxidation for Microtubule Stabilizing Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and Biological Activities of New Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes: Protocols for Treating Cancer Cell Lines with Taccalonolides
Introduction
Taccalonolides are a class of highly oxygenated, pentacyclic steroids isolated from plants of the genus Tacca. They represent a novel class of microtubule-stabilizing agents with potent anticancer properties.[1][2] Unlike taxanes, which are cornerstones of chemotherapy, taccalonolides have demonstrated the ability to circumvent common mechanisms of drug resistance, such as the overexpression of P-glycoprotein (Pgp) and the expression of specific β-tubulin isotypes, making them promising candidates for further drug development.[1][3][4]
The primary mechanism of action for taccalonolides involves the stabilization of microtubules.[5][6] This interference with microtubule dynamics disrupts the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase, and ultimately triggers apoptosis (programmed cell death).[3][7] Notably, the initial taccalonolides studied (e.g., A and E) were found to stabilize microtubules through a unique mechanism that does not involve direct binding to tubulin.[5][8] However, more recent and potent semi-synthetic taccalonolides, such as AF and AJ, have been shown to covalently bind to β-tubulin.[1][9]
This document provides detailed protocols for the treatment and analysis of cancer cell lines with taccalonolides. It is important to note that while the user requested information specifically for Taccalonolide C, the vast majority of published research focuses on other analogues such as Taccalonolide A, E, B, N, AF, and AJ. This compound is structurally distinct, featuring a C15–C26 lactone ring instead of the more common C23–C26 lactone ring found in most other taccalonolides.[2][4] The protocols detailed herein are based on the well-characterized members of the taccalonolide family and serve as a comprehensive starting point for researchers investigating any compound within this class, including this compound.
Mechanism of Action: An Overview
Taccalonolides exert their anticancer effects by targeting the microtubule cytoskeleton. The sequence of events following treatment typically involves:
-
Microtubule Stabilization : Taccalonolides increase the density of interphase microtubules and cause them to rearrange into thick bundles or tufts.[7]
-
Mitotic Spindle Disruption : This stabilization prevents the normal dynamic instability of microtubules required for proper mitotic spindle formation, leading to aberrant, often multipolar, spindles.[5][7]
-
Cell Cycle Arrest : The inability to form a functional spindle activates the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.[7][10]
-
Apoptosis Induction : Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, marked by events such as the phosphorylation of the anti-apoptotic protein Bcl-2 and the activation of caspases.[3][4][7]
Data Presentation: Quantitative Summary
The following tables summarize the reported in vitro cytotoxicity and in vivo efficacy of various well-studied taccalonolides.
Table 1: In Vitro Antiproliferative Activity (IC₅₀) of Taccalonolides in Cancer Cell Lines
| Taccalonolide | Cell Line | Cancer Type | IC₅₀ Value | Reference(s) |
|---|---|---|---|---|
| Taccalonolide A | SK-OV-3 | Ovarian | 2.6 µM | [11] |
| MDA-MB-435 | Melanoma | 2.6 µM | [11] | |
| NCI/ADR | Breast (Drug-Resistant) | 3.6 µM | [11] | |
| HeLa | Cervical | 5.0 - 5.9 µM | [7][9] | |
| Taccalonolide E | SK-OV-3 | Ovarian | 0.78 µM | [11] |
| MDA-MB-435 | Melanoma | 0.99 µM | [11] | |
| NCI/ADR | Breast (Drug-Resistant) | 1.1 µM | [11] | |
| Taccalonolide B | HeLa | Cervical | 200 nM - 2 µM range | [5] |
| Taccalonolide N | HeLa | Cervical | 200 nM - 2 µM range | [5] |
| Taccalonolide AA | HeLa | Cervical | 32.3 nM | [8] |
| Taccalonolide AF | HeLa | Cervical | 23 nM | [9] |
| Taccalonolide AJ | HeLa | Cervical | 4 nM | [9] |
| Paclitaxel (Ref.) | HeLa | Cervical | 1 - 3 nM | [9] |
| | SK-OV-3 | Ovarian | 0.003 µM |[11] |
Note: IC₅₀ values can vary depending on the assay conditions and specific cell line passage number.
Table 2: In Vivo Antitumor Efficacy of Taccalonolides
| Taccalonolide | Tumor Model | Total Dose | Outcome Highlights | Reference(s) |
|---|---|---|---|---|
| Taccalonolide A | Mam17/ADR (Pgp-expressing murine adenocarcinoma) | 38 mg/kg | Highly active against doxorubicin- and paclitaxel-insensitive tumor. | [5] |
| Mammary 16/C (Murine syngeneic) | 56 mg/kg | 0% T/C, 16-day tumor growth delay. | [8] | |
| Taccalonolide E | Mam17/ADR (Pgp-expressing murine adenocarcinoma) | 86 mg/kg | Effective antitumor agent in a drug-resistant model. | [5] |
| Mammary 16/C (Murine syngeneic) | 90 mg/kg | 17% T/C, 1.25 gross log cell kill. | [8] | |
| Taccalonolide N | Mammary 16/C (Murine syngeneic) | 36 mg/kg | 0% T/C, 1.25 gross log cell kill. | [8] |
| Taccalonolide AF | MDA-MB-231 (Breast cancer xenograft) | 5 mg/kg | Greater tumor regression than 40 mg/kg paclitaxel. |[6] |
% T/C (Treated/Control) indicates the relative size of treated tumors compared to control tumors.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the effects of taccalonolides on cancer cell lines.
General Protocol: Cell Culture and Taccalonolide Treatment
-
Cell Line Maintenance : Culture cancer cell lines (e.g., HeLa, SK-OV-3, A549) in the appropriate medium (e.g., BME or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Stock Solution Preparation : Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (B87167) (DMSO). Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Cell Seeding : Seed cells into appropriate culture vessels (e.g., 96-well plates for proliferation assays, 6-well plates for protein or flow cytometry analysis). Allow cells to adhere and resume logarithmic growth for 18-24 hours.
-
Treatment : Thaw the taccalonolide stock solution and prepare serial dilutions in a complete culture medium to achieve the desired final concentrations. Remove the old medium from the cells and replace it with the taccalonolide-containing medium. Include a vehicle control group treated with the same final concentration of DMSO as the highest drug concentration group (typically <0.1%).
-
Incubation : Incubate the treated cells for the desired period (e.g., 18, 24, 48, or 72 hours) before proceeding with downstream analysis.
Protocol 1: Antiproliferative Assay (Sulforhodamine B - SRB)
This assay measures cell density based on the measurement of cellular protein content.[8][9]
-
Cell Seeding : Seed cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
Treatment : Treat cells with a range of taccalonolide concentrations for 48-72 hours.
-
Fixation : Discard the supernatant and fix the cells by gently adding 100 µL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing : Wash the plates five times with slow-running tap water to remove TCA and air dry completely.
-
Staining : Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing : Quickly wash the plates four times with 1% (v/v) acetic acid to remove the unbound dye. Air dry the plates.
-
Solubilization : Add 150 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measurement : Measure the optical density (OD) at 510 nm using a microplate reader.
-
Analysis : Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell proliferation by 50%) from the dose-response curve.
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) and to quantify apoptotic cells (sub-G1 peak).[10][12]
-
Cell Seeding and Treatment : Seed 0.5-1.0 x 10⁶ cells in 6-well plates. After overnight attachment, treat with taccalonolide (e.g., at IC₅₀ and 5x IC₅₀ concentrations) for 24 hours.
-
Cell Harvesting : Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing : Wash the cell pellet once with ice-cold PBS.
-
Fixation : Resuspend the pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining : Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the pellet once with PBS. Resuspend the cells in 500 µL of PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation : Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry : Analyze the cells using a flow cytometer. Use a linear scale for the PI signal. Gate the populations to quantify the percentage of cells in the sub-G1, G1, S, and G2/M phases. An accumulation of cells in the G2/M phase is expected.[7]
Protocol 3: Apoptosis Detection by Annexin V and PI Staining
This assay differentiates between viable, early apoptotic (Annexin V positive, PI negative), and late apoptotic/necrotic (Annexin V and PI positive) cells.[12]
-
Cell Seeding and Treatment : Seed cells in 6-well plates and treat with taccalonolide for the desired time (e.g., 24 or 48 hours).
-
Cell Harvesting : Collect all cells as described in the cell cycle protocol.
-
Washing : Wash the cell pellet twice with ice-cold PBS.
-
Staining : Resuspend the cell pellet in 100-500 µL of 1X Annexin V Binding Buffer. Add 5 µL of fluorescently-labeled Annexin V (e.g., FITC) and 5 µL of PI solution.
-
Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry : Analyze the stained cells immediately by flow cytometry. Use appropriate controls (unstained, single-stained) for compensation and gate settings.
Protocol 4: Immunofluorescence for Microtubule Stabilization
This method allows for the direct visualization of taccalonolide-induced effects on the microtubule cytoskeleton.[5][8]
-
Cell Seeding : Seed cells (A-10 or HeLa cells are good models) on glass coverslips in a 12-well or 24-well plate. Allow them to attach and grow for 24 hours.
-
Treatment : Treat cells with taccalonolide for 18 hours. A concentration near the IC₅₀ is often sufficient to observe microtubule bundling.[9]
-
Fixation : Wash cells gently with PBS. Fix with ice-cold methanol (B129727) for 10 minutes at -20°C.
-
Permeabilization & Blocking : Wash three times with PBS. Permeabilize and block non-specific binding by incubating with a blocking buffer (e.g., PBS with 1% BSA and 0.1% Triton X-100) for 1 hour at room temperature.
-
Primary Antibody : Incubate with a primary antibody against β-tubulin (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody : Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour at room temperature in the dark.
-
Counterstaining : Wash three times with PBS. Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.
-
Imaging : Visualize the cells using a fluorescence microscope. Look for an increased density and bundling of microtubules in taccalonolide-treated cells compared to the fine filamentous network in vehicle-treated cells.[5]
Protocol 5: Western Blot for Bcl-2 Family Proteins
This protocol is used to detect changes in the expression or post-translational modification (e.g., phosphorylation) of key apoptosis-regulating proteins.[5][13]
-
Cell Treatment and Lysis : Treat cells in 6-well or 10 cm plates with taccalonolide. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation : Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE : Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies targeting proteins of interest (e.g., Bcl-2, phospho-Bcl-2, Bax, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis : Quantify band intensities using densitometry software. Analyze changes in protein levels or phosphorylation status, such as an increase in phospho-Bcl-2 or the Bax:Bcl-2 ratio, which are indicative of apoptosis induction.[13]
References
- 1. Taccalonolides: A Novel Class of Microtubule-Stabilizing Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Taccalonolides: Structure, semi-synthesis, and biological activity [frontiersin.org]
- 3. The Taccalonolides: Microtubule Stabilizers that Circumvent Clinically Relevant Taxane Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Taccalonolide - Wikipedia [en.wikipedia.org]
- 5. Taccalonolides: Novel Microtubule Stabilizers with Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Taccalonolides: A Novel Class of Microtubule-Stabilizing Anticancer Agents [mdpi.com]
- 8. Identification and Biological Activities of New Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Taccalonolide binding to tubulin imparts microtubule stability and potent in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The taccalonolides, novel microtubule stabilizers, and γ-radiation have additive effects on cellular viability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Taccalonolide C in Microtubule Polymerization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taccalonolides represent a novel class of microtubule-stabilizing agents isolated from plants of the genus Tacca.[1][2] Unlike other microtubule stabilizers such as taxanes, taccalonolides, particularly those with a C22-C23 epoxide group, exhibit a unique mechanism of action.[1][3] They form a covalent bond with β-tubulin at residue D226, leading to irreversible microtubule stabilization.[2][4] This distinct interaction allows taccalonolides to circumvent common mechanisms of taxane (B156437) resistance, making them promising candidates for cancer chemotherapy.[1][2][5]
Taccalonolide C, and its more potent epoxidated analogs like Taccalonolide AF and AJ, promote the polymerization of tubulin into microtubules.[3][6] This activity can be quantitatively measured using in vitro microtubule polymerization assays. These assays are crucial for characterizing the potency and mechanism of action of microtubule-targeting agents. This document provides detailed protocols for turbidity-based and fluorescence-based microtubule polymerization assays to evaluate the effects of this compound and its analogs.
Mechanism of Action of this compound
This compound and its potent analogs stabilize microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[1][5] The key features of their mechanism include:
-
Covalent Binding: Potent taccalonolides possess a C22-C23 epoxide moiety that covalently binds to the aspartate 226 (D226) residue of β-tubulin.[1][2][4] This irreversible binding leads to robust microtubule stabilization.[3][6]
-
Promotion of Polymerization: Taccalonolides enhance the rate and extent of tubulin polymerization.[6] However, unlike paclitaxel (B517696) which promotes immediate polymerization, some taccalonolides exhibit a characteristic lag phase before polymerization begins.[3]
-
Unique Microtubule Properties: Microtubules polymerized in the presence of taccalonolides are exceptionally stable and resistant to cold-induced depolymerization.[3][6]
-
Overcoming Drug Resistance: Due to their distinct binding site and mechanism, taccalonolides are effective against cancer cell lines that have developed resistance to taxanes through mechanisms such as tubulin mutations or overexpression of drug efflux pumps.[1][2][5]
Data Presentation: Effects of Taccalonolide Analogs on Microtubule Polymerization
The following table summarizes quantitative data for various taccalonolide analogs from published studies. This data can serve as a reference for designing experiments with this compound.
| Taccalonolide Analog | Concentration | Assay Type | Observed Effect | Reference |
| Taccalonolide A | 5 µM | Cellular Microtubule Bundling | Induced microtubule bundling in A549 cells. | [3] |
| Taccalonolide E | 10 µM | Cellular Microtubule Bundling | Induced microtubule bundling in A549 cells. | [3] |
| Taccalonolide AJ | 5 - 30 µM | Turbidimetric Polymerization | Enhanced rate and extent of polymerization of purified tubulin. | [6] |
| Taccalonolide AJ | 10 µM | Cold-Induced Depolymerization | Microtubules were profoundly resistant to cold-induced depolymerization. | [3][6] |
| Taccalonolide AF | Not Specified | In vivo Antitumor Activity | Potent antitumor agent in MDA-MB-231 breast cancer xenograft model. | [6] |
| Taccalonolide T-epoxide | Not Specified | Turbidimetric Polymerization | Enhanced polymerization of purified tubulin. | [2] |
| Taccalonolide AI-epoxide | Not Specified | Turbidimetric Polymerization | Enhanced polymerization of purified tubulin. | [2] |
| This compound-6 Analogs | 1 µM | Turbidimetric Polymerization | Increased rate of purified tubulin polymerization compared to Taccalonolide AJ. | [7] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound-induced microtubule stabilization and apoptosis.
References
- 1. Frontiers | Taccalonolides: Structure, semi-synthesis, and biological activity [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of microtubule stabilization by taccalonolide AJ | Semantic Scholar [semanticscholar.org]
- 5. Microtubule Dynamics as a Target in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Taccalonolide binding to tubulin imparts microtubule stability and potent in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-6 Analogues, Including Paclitaxel Hybrids, Demonstrate Improved Microtubule Polymerizing Activities - PMC [pmc.ncbi.nlm.nih.gov]
Developing Taccalonolide C as a Potential Anticancer Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taccalonolides are a class of microtuburally active steroids isolated from plants of the genus Tacca.[1] These compounds have garnered significant interest as potential anticancer agents due to their unique mechanism of action and their ability to circumvent common mechanisms of drug resistance.[2][3][4] Unlike the widely used taxanes, some taccalonolides stabilize microtubules without directly binding to the tubulin protein itself, suggesting a novel mechanism of action.[1] More recent studies on highly potent taccalonolides, such as AF and AJ, have revealed a covalent binding to β-tubulin.[2] This distinct interaction may be advantageous in overcoming resistance that develops to other microtubule-targeting drugs.[3]
Taccalonolide C is a member of this promising family of natural products.[2][3] While extensive research is available for other taccalonolides like A, E, AF, and AJ, detailed biological data for this compound is less prevalent in the public domain. These application notes provide an overview of the known characteristics of taccalonolides and present detailed protocols for the evaluation of this compound's potential as an anticancer agent. The methodologies described are based on established techniques used for the characterization of other taccalonolides and are readily adaptable for the study of this compound.
Mechanism of Action
Taccalonolides exert their anticancer effects primarily by stabilizing microtubules.[1] This interference with microtubule dynamics disrupts the formation of the mitotic spindle, a critical apparatus for chromosome segregation during cell division.[5] The consequence is an arrest of the cell cycle in the G2/M phase, which ultimately triggers programmed cell death, or apoptosis.[5][6] Key molecular events associated with taccalonolide-induced apoptosis include the phosphorylation of the anti-apoptotic protein Bcl-2 and the activation of caspases.[5][6] A notable feature of some taccalonolides is their efficacy against cancer cell lines that have developed resistance to taxanes through mechanisms such as the overexpression of P-glycoprotein (Pgp).[2][3] More potent, second-generation taccalonolides have been shown to covalently bind to β-tubulin, leading to highly persistent microtubule stabilization.[2]
Quantitative Data Summary
While specific data for this compound is limited, the following tables summarize the antiproliferative activities of other key taccalonolides against various cancer cell lines. This data provides a benchmark for the expected potency of novel taccalonolide compounds.
| Taccalonolide | Cell Line | IC50 (nM) |
| Taccalonolide A | SK-OV-3 | 622 |
| HeLa | 594[7] | |
| Taccalonolide E | HeLa | 644[7] |
| Taccalonolide AA | HeLa | 32.3[7] |
| Taccalonolide AF | HeLa | 23[4] |
| Taccalonolide AJ | HeLa | 4.2[8] |
| Paclitaxel (B517696) | HeLa | 1.2[8] |
Table 1: In Vitro Antiproliferative Activity of Selected Taccalonolides.
| Taccalonolide | Tumor Model | Total Dose (mg/kg) | Antitumor Effect |
| Taccalonolide A | Mam17/ADR (murine adenocarcinoma) | 38 | Highly active against doxorubicin (B1662922) and paclitaxel insensitive tumor[1] |
| Taccalonolide E | Mam17/ADR (murine adenocarcinoma) | 86 | Effective antitumor agent[1] |
| Taccalonolide AF | MDA-MB-231 (breast cancer xenograft) | 2.0 (twice a week) | Tumor regression[9] |
Table 2: In Vivo Antitumor Efficacy of Selected Taccalonolides.
Experimental Protocols
The following are detailed protocols for the in vitro evaluation of this compound's anticancer potential.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[10]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).[10]
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[10]
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.[10]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Measure the absorbance at 570 nm using a microplate reader.[10]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[10]
Immunofluorescence Staining of Microtubules
This protocol details the steps for visualizing the effects of this compound on the microtubule cytoskeleton of cultured mammalian cells.
Materials:
-
Cultured mammalian cells (e.g., HeLa)
-
Sterile glass coverslips
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization Buffer)
-
1% Bovine Serum Albumin (BSA) in PBST (PBS with 0.1% Tween-20) (Blocking Buffer)
-
Primary anti-α-tubulin antibody
-
Fluorescently-conjugated secondary antibody
-
DAPI solution
-
Antifade mounting medium
Procedure:
-
Seed cells onto sterile glass coverslips in a multi-well plate and allow them to grow to 50-70% confluency.[11]
-
Treat the cells with desired concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control.[12]
-
After treatment, wash the cells twice with PBS and fix with 4% PFA for 15 minutes at room temperature.[13]
-
Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.[13]
-
Wash three times with PBS and block with 1% BSA in PBST for 1 hour.[13]
-
Incubate with primary anti-α-tubulin antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.[13]
-
Wash three times with PBST.[13]
-
Incubate with the fluorescently-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.[13]
-
Wash three times with PBST.[11]
-
Counterstain nuclei with DAPI solution for 5 minutes.[11]
-
Wash twice with PBS and mount the coverslips onto microscope slides using antifade mounting medium.[13]
-
Visualize the stained cells using a fluorescence or confocal microscope.[13]
Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line
-
6-well plates
-
This compound
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI)/RNase staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with varying concentrations of this compound for the desired time (e.g., 24, 48 hours).[14]
-
Harvest the cells, including any floating cells, and wash the cell pellet with cold PBS.[14]
-
Resuspend the cell pellet in 500 µL of cold PBS and, while gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.[14]
-
Incubate the fixed cells at -20°C for at least 1 hour.[14]
-
Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS.[14]
-
Resuspend the cell pellet in 500 µL of PI/RNase staining solution.[14]
-
Incubate for 30 minutes at room temperature in the dark.[14]
-
Analyze the samples on a flow cytometer.[14]
Apoptosis Assay by Annexin V Staining
This protocol is for quantifying the percentage of apoptotic cells using flow cytometry.
Materials:
-
Cancer cell line
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.[10]
-
Collect both the adherent and floating cells and wash them with cold PBS.[15]
-
Resuspend the cells in 1X Annexin Binding Buffer to a concentration of 1 x 10^6 cells/mL.[16]
-
Transfer 100 µL of the cell suspension to a new tube.[16]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[16]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Add 400 µL of 1X Binding Buffer to each tube.[10]
-
Analyze the cells by flow cytometry within 1 hour.[10] Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.[10]
Conclusion
This compound belongs to a promising class of microtubule-stabilizing agents with potential for development as a novel anticancer therapeutic. The provided application notes and detailed experimental protocols offer a comprehensive framework for the in-depth investigation of this compound's biological activity. By systematically evaluating its effects on cell viability, microtubule organization, cell cycle progression, and apoptosis, researchers can elucidate its mechanism of action and build a strong foundation for its preclinical and clinical development. The unique properties of the taccalonolide scaffold, particularly its potential to overcome drug resistance, make this compound a compelling candidate for further research in oncology.
References
- 1. Taccalonolides: Novel Microtubule Stabilizers with Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Taccalonolides: Structure, semi-synthesis, and biological activity [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. Identification and Biological Activities of New Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Reactions with Rare Taccalonolides Reveal the Value of C-22,23 Epoxidation for Microtubule Stabilizing Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Taccalonolide binding to tubulin imparts microtubule stability and potent in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Investigating Taccalonolide C in Drug-Resistant Cancer Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy. Taccalonolides, a class of highly oxygenated steroids isolated from plants of the genus Tacca, represent a promising new class of microtubule-stabilizing agents.[1][2] Unlike taxanes, which are susceptible to resistance mechanisms such as the overexpression of P-glycoprotein (Pgp), taccalonolides have demonstrated efficacy in drug-resistant cancer models.[1][3] This has been attributed to their unique mechanism of action, which involves covalent binding to β-tubulin, leading to irreversible microtubule stabilization.[1][2][4]
Taccalonolide C, along with other members of this class like A, B, E, and N, has shown potent antiproliferative activity against a range of cancer cell lines, including those resistant to paclitaxel (B517696) and doxorubicin.[3][5] Their ability to circumvent common resistance pathways, such as those mediated by P-glycoprotein (Pgp) and multidrug resistance-associated protein 7 (MRP7), makes them attractive candidates for further investigation and development.[1][3] Furthermore, taccalonolides have been shown to be effective against cancer cells expressing the βIII-tubulin isotype, another mechanism of taxane (B156437) resistance.[3]
These application notes provide a detailed overview of the in vitro and in vivo efficacy of taccalonolides, with a focus on this compound, in drug-resistant cancer models. We present summarized quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways and experimental workflows to guide researchers in this field.
Data Presentation
The following table summarizes the in vitro antiproliferative activity of various taccalonolides, including this compound, against a panel of drug-sensitive and drug-resistant cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.
| Cell Line | Cancer Type | Resistance Mechanism | Taccalonolide | IC50 (µM) | Reference |
| SK-OV-3 | Ovarian | Drug-Sensitive | A | 0.6 | [4] |
| SK-OV-3/MDR-1-6/6 | Ovarian | Pgp Overexpression | A | 2.5 | [4] |
| NCI/ADR-RES | Breast | Pgp Overexpression | A | Not specified | |
| NCI/ADR-RES | Breast | Pgp Overexpression | E | Not specified | |
| PTX 10 | Ovarian | Taxol-Resistant | A | 7.05 | [4] |
| PTX 22 | Ovarian | Taxol-Resistant | A | 6.40 | [4] |
| 1A9/A8 | Ovarian | Epothilone-Resistant | A | Not specified | |
| 1A9/A8 | Ovarian | Epothilone-Resistant | E | Not specified | |
| HeLa | Cervical | Drug-Sensitive | A | 0.2-2 | [5] |
| HeLa (βIII-tubulin) | Cervical | βIII-tubulin Overexpression | A | More sensitive than parental | [3] |
| HeLa (βIII-tubulin) | Cervical | βIII-tubulin Overexpression | E | More sensitive than parental | [3] |
| HeLa (βIII-tubulin) | Cervical | βIII-tubulin Overexpression | B | More sensitive than parental | [3] |
| HeLa (βIII-tubulin) | Cervical | βIII-tubulin Overexpression | N | More sensitive than parental | [3] |
| HEK293 | Kidney | Drug-Sensitive | A, B, E, N | Similar to MRP7 overexpressing | [3] |
| HEK293 (MRP7) | Kidney | MRP7 Overexpression | A, B, E, N | Similar to parental | [3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes a method to determine the cytotoxic effects of this compound on drug-resistant and sensitive cancer cell lines.
Materials:
-
Cancer cell lines (e.g., SK-OV-3 and SK-OV-3/MDR-1-6/6)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (for dissolving this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium. A final concentration range of 0.01 to 10 µM is recommended as a starting point.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log of this compound concentration.
Immunofluorescence Staining of Microtubules
This protocol allows for the visualization of microtubule bundling induced by this compound.
Materials:
-
Cancer cells grown on glass coverslips
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking buffer (1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells with this compound at a concentration around the IC50 value for 18-24 hours.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature, followed by three washes with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes.
-
Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides using antifade mounting medium.
-
Visualize the microtubule network using a fluorescence microscope.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cells
-
This compound
-
PBS
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at a concentration around the IC50 value for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Western Blotting for Apoptosis and Signaling Pathway Proteins
This protocol can be used to assess the effect of this compound on the expression and phosphorylation of key proteins involved in apoptosis and cell signaling.
Materials:
-
Cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-phospho-Bcl-2, anti-ERK1/2, anti-phospho-ERK1/2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time points.
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Mandatory Visualizations
Caption: Experimental workflow for investigating this compound.
Caption: this compound mechanism of action and resistance circumvention.
Caption: Logical workflow of this compound's action in resistant cells.
References
- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 2. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 3. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Taccalonolide C Isolation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Taccalonolide C isolation.
Frequently Asked Questions (FAQs)
Q1: What makes the isolation of this compound particularly challenging?
A1: The isolation of this compound presents unique challenges due to its specific structural features and potential for co-elution with other structurally similar taccalonolides. This compound is distinguished by a C15–C26 lactone ring, which differs from the more commonly isolated taccalonolides like A and E that possess a C23–C26 lactone ring.[1][2] This structural variance can influence its polarity and chromatographic behavior, making separation from other analogues difficult. Additionally, like other taccalonolides, it is susceptible to degradation, particularly hydrolysis of its acetyl groups under non-optimal pH conditions, which can lead to lower yields.
Q2: Which Tacca species is the best source for this compound?
A2: this compound was first isolated from the rhizomes of Tacca plantaginea.[2] While other Tacca species like T. chantrieri and T. integrifolia are known sources of other taccalonolides, T. plantaginea is the documented natural source for this compound.[3][4][5]
Q3: What are the recommended storage conditions for both the plant material and the purified this compound?
A3: To prevent degradation and ensure the stability of taccalonolides, proper storage is crucial. Freshly collected plant material (roots and rhizomes) should be washed, frozen, and lyophilized (freeze-dried) to preserve the integrity of the compounds.[6] The dried material should be stored in a cool, dark, and dry place. Purified this compound should be stored as a solid at -20°C or below.[7] If solutions are necessary, they should be prepared fresh in a suitable organic solvent like ethanol (B145695) and stored at low temperatures for short periods.[7]
Q4: How can I confirm the identity and purity of my isolated this compound?
A4: A combination of analytical techniques is essential for confirming the identity and assessing the purity of this compound. High-Performance Liquid Chromatography (HPLC) is used for purity assessment based on peak area.[7] Liquid Chromatography-Mass Spectrometry (LC-MS) is employed to confirm the molecular weight.[7] Finally, 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy is critical for unambiguous structural elucidation and confirmation.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | Inefficient extraction solvent or method. | - Ensure the plant material is finely powdered to maximize surface area for extraction.[6]- Consider using a sequence of solvents with increasing polarity, starting with a non-polar solvent like hexane (B92381) to remove lipids, followed by a more polar solvent like dichloromethane (B109758) or an ethanol-water mixture.[6][8]- Supercritical CO2 extraction with a methanol (B129727) modifier has been shown to be an effective method for taccalonolide extraction.[3][6] |
| Poor Separation During Column Chromatography | Inappropriate stationary or mobile phase. | - For initial fractionation, silica (B1680970) gel flash chromatography is commonly used. A gradient elution with a solvent system like hexanes:isopropanol or dichloromethane:acetone can be effective.[3]- For finer separation, consider using reverse-phase (C18) HPLC with a gradient of acetonitrile (B52724) and water.[3] |
| Co-elution of this compound with Other Taccalonolides | Similar polarity of taccalonolide analogues. | - Optimize the HPLC gradient to be shallower, allowing for better resolution between closely eluting peaks.[7]- Employ orthogonal chromatographic techniques. If normal-phase chromatography provides poor separation, switch to reverse-phase or vice versa. |
| Degradation of this compound During Isolation | Hydrolysis of ester groups due to pH instability. | - Avoid strongly acidic or basic conditions during extraction and purification. Mild base hydrolysis is known to cleave acetyl groups on other taccalonolides.[3]- Work at lower temperatures whenever possible to minimize degradation. |
| Presence of Impurities in the Final Product | Incomplete separation or contamination. | - Re-purify the sample using a different HPLC column or a more optimized gradient.- Ensure all solvents are of high purity (HPLC grade) and glassware is thoroughly cleaned to avoid contamination. |
Quantitative Data Summary
The following table summarizes yields and chromatographic conditions reported for the isolation of various taccalonolides, which can serve as a benchmark for optimizing this compound isolation.
| Taccalonolide(s) | Starting Material | Extraction Method | Initial Purification | Final Purification | Yield | Reference |
| A, E, R, T, AA | 2.3 kg dried rhizomes of T. chantrieri | Supercritical CO2 with MeOH, then CH2Cl2 extraction | Silica gel flash chromatography (hexanes:isopropanol 82:18) | Silica gel HPLC (isooctane:isopropanol 81:19) and C18 HPLC (acetonitrile:H2O gradient) | 1.4 g taccalonolide-enriched fraction; 1.2 mg of AA and 0.8 mg of T from 33 mg of a sub-fraction. | [3] |
| Z | 1.445 kg roots and rhizomes of T. integrifolia | Supercritical CO2 with MeOH, then CH2Cl2 extraction | Not specified in detail | Not specified in detail | 11.7 g of CH2Cl2 extract | [3] |
| A, E | Not specified | Solvent extractions | Not specified in detail | HPLC and preparative TLC | Not specified | [6] |
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation
-
Preparation of Plant Material: Freeze-dry the fresh roots and rhizomes of Tacca plantaginea and grind them into a fine powder.
-
Defatting: Macerate the powdered plant material with n-hexane at room temperature for 24 hours to remove non-polar lipids. Filter and discard the hexane extract.
-
Extraction: Extract the defatted plant material with dichloromethane (CH2Cl2) or an 80% ethanol/water solution at room temperature with constant stirring for 48 hours. Repeat the extraction process three times.
-
Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Silica Gel Flash Chromatography:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Load the dissolved extract onto a silica gel column.
-
Elute the column with a gradient solvent system, such as hexanes:isopropanol (starting from 95:5 and gradually increasing the polarity) or dichloromethane:acetone.[3]
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify fractions containing taccalonolides.
-
Pool the taccalonolide-enriched fractions.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Purification
-
Normal-Phase HPLC:
-
Dissolve the taccalonolide-enriched fraction in a suitable solvent.
-
Inject the sample onto a silica gel HPLC column.
-
Elute with an isocratic or gradient solvent system like isooctane:isopropanol.[3]
-
Collect fractions corresponding to the desired peaks.
-
-
Reverse-Phase HPLC:
Visualizations
Caption: Workflow for the isolation and purification of this compound.
Caption: Troubleshooting logic for low yield of this compound.
References
- 1. Taccalonolides: Novel Microtubule Stabilizers with Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Taccalonolides: Structure, semi-synthesis, and biological activity [frontiersin.org]
- 3. Identification and Biological Activities of New Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Taccalonolides: Microtubule Stabilizers that Circumvent Clinically Relevant Taxane Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials [mdpi.com]
Navigating the Labyrinth of Taccalonolide Modification: A Technical Support Guide
To date, the total synthesis of Taccalonolide C, or any taccalonolide, has not been reported in scientific literature. The intricate pentacyclic steroid structure, numerous stereocenters, and assortment of delicate functional groups present formidable obstacles to a complete de novo synthesis.[1][2][3] The high cost and complexity associated with such an endeavor have directed research efforts towards the semi-synthesis and modification of naturally occurring taccalonolides.[1][2]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the semi-synthesis and structural modification of taccalonolides. The following information is curated from published research to address common challenges and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: We are attempting to esterify the hydroxyl groups at C-7 and C-15, but the resulting esters are unstable. How can this be addressed?
A1: The instability of esters at the C-7 and C-15 positions is a known challenge, leading to unsatisfactory biological effects.[4] Researchers have found that hydrolysis of substituents at these positions can occur regardless of their size or steric bulk.[5]
Troubleshooting Strategy:
-
Alternative Linkages: Consider more stable linkages, such as amides. An efficient reductive amination to generate a C-6 amino analogue has been optimized, which can then undergo amidation to create stable derivatives.[4]
-
Targeted Delivery: If esterification is necessary for prodrug strategies, focus on targeted delivery systems to minimize systemic hydrolysis and deliver the active compound directly to the tumor site. Intratumoral administration of potent C-7 and C-15 modified taccalonolides has shown persistent antitumor activity.[5]
Q2: Our semi-synthetic modifications are leading to a significant loss of antiproliferative activity. What are the key structural features for maintaining potency?
A2: Several structural features are critical for the potent microtubule-stabilizing and antiproliferative activities of taccalonolides.
-
C-22,23 Epoxide: The presence of an epoxide at the C-22,23 position is crucial for high potency.[1][6] This functional group is involved in a covalent interaction with β-tubulin.[4][6] Epoxidation of the C-22,23 double bond is a reliable strategy to dramatically increase the potency of a wide range of taccalonolide analogues.[7]
-
C-6 Ketone: The ketone at the C-6 position is important for activity. Reduction of this ketone to a hydroxyl group has been shown to result in an inactive taccalonolide.[7] However, subsequent epoxidation at C-22,23 can restore some activity.[7]
-
Bulky Substituent at C-1: A large, bulky group at the C-1 position, such as an isovaleryloxy group, is preferred for enhanced antiproliferative activity.[7]
Q3: We are struggling with low yields during the epoxidation of the C-22,23 double bond. What are the recommended reaction conditions?
A3: A simple and efficient method for the epoxidation of the C-22,23 double bond has been developed using dimethyldioxirane (B1199080) (DMDO). This reagent is mild and can rapidly epoxidize taccalonolides under neutral conditions.[2]
Troubleshooting Guide: Enhancing Potency of Taccalonolide Analogues
This guide outlines a logical workflow for troubleshooting and enhancing the biological activity of semi-synthetic taccalonolide derivatives.
References
- 1. Frontiers | Taccalonolides: Structure, semi-synthesis, and biological activity [frontiersin.org]
- 2. Taccalonolides: Structure, semi-synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Taccalonolides: Novel Microtubule Stabilizers with Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-6 Analogues, Including Paclitaxel Hybrids, Demonstrate Improved Microtubule Polymerizing Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Taccalonolide Microtubule Stabilizers Generated Using Semi-Synthesis Define the Effects of Mono Acyloxy Moieties at C-7 or C-15 and Disubstitutions at C-7 and C-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthetic Reactions with Rare Taccalonolides Reveal the Value of C-22,23 Epoxidation for Microtubule Stabilizing Potency - PMC [pmc.ncbi.nlm.nih.gov]
Taccalonolide C Stability in Different Solvents: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Taccalonolide C and other related taccalonolides in various solvents. Due to the limited direct experimental data on this compound stability, this guide combines available information on other taccalonolides with chemical principles to offer practical advice and troubleshooting for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of taccalonolides?
A1: For preparing high-concentration stock solutions of taccalonolides, anhydrous dimethyl sulfoxide (B87167) (DMSO) is recommended. Taccalonolides are generally sparingly soluble in aqueous solutions but show good solubility in DMSO. To minimize degradation, it is crucial to use anhydrous DMSO, as water can facilitate hydrolysis of certain structural features.
Q2: How should I store my taccalonolide stock solutions to ensure stability?
A2: To maintain the integrity of your taccalonolide stock solutions, it is best practice to:
-
Store them at -20°C or -80°C for long-term storage.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Protect the solutions from light.
Q3: I am observing a loss of activity of my taccalonolide compound in my cell culture experiments. What could be the cause?
A3: Loss of activity in cell culture can be due to several factors related to compound stability. One common issue is the hydrolysis of acetyl groups or the lactone ring in the aqueous environment of the cell culture medium, especially at physiological pH (around 7.4). For instance, Taccalonolide AF, which has a C15 acetyl group, has been shown to hydrolyze to the less potent Taccalonolide AJ in aqueous solutions. If you suspect degradation, it is advisable to prepare fresh dilutions from your frozen stock solution for each experiment and minimize the time the compound spends in aqueous media before being added to the cells.
Q4: Is this compound expected to be more or less stable than other taccalonolides?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected or inconsistent biological data | Compound degradation in the experimental solvent. | Prepare fresh dilutions for each experiment. Minimize the time the compound is in aqueous solution. Consider performing a stability check of the compound in your experimental medium using HPLC. |
| Precipitation of the compound in aqueous media | Low aqueous solubility of taccalonolides. | Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (typically <0.5%) and compatible with your experimental system. For in vivo studies, formulation aids like Cremophor EL have been used.[3] |
| Appearance of new peaks in HPLC analysis of the compound over time | Chemical degradation of the taccalonolide. | Characterize the degradation products using techniques like LC-MS. Compare the degradation profile under different solvent, pH, and temperature conditions to identify optimal handling and storage parameters. |
Stability of Taccalonolides: A Comparative Overview
While specific quantitative data for this compound is unavailable, the following table summarizes the stability of other relevant taccalonolides to provide a comparative context.
| Taccalonolide | Solvent/Condition | Stability Data | Reference |
| Taccalonolide AF | Aqueous solution (PBS, pH 7) | Hydrolyzes to Taccalonolide AJ with a half-life of 9 hours. | |
| Taccalonolide AJ | Aqueous solution (PBS, pH 7) | Stable for over 20 hours. | |
| General Taccalonolides | Anhydrous DMSO | Generally stable when stored at -20°C or -80°C and protected from light. |
Experimental Protocol: Assessing Taccalonolide Stability by HPLC
This protocol provides a general framework for evaluating the stability of a taccalonolide in a specific solvent.
1. Materials:
-
Taccalonolide compound of interest
-
High-purity solvents (e.g., anhydrous DMSO, ethanol, phosphate-buffered saline (PBS) at desired pH)
-
HPLC system with a UV or PDA detector
-
Appropriate HPLC column (e.g., C18)
-
Vials for sample incubation and HPLC analysis
-
Incubator or water bath for temperature control
2. Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the taccalonolide (e.g., 10 mM) in anhydrous DMSO.
-
Working Solution Preparation: Dilute the stock solution with the test solvent (e.g., PBS, cell culture medium) to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low and consistent across all samples.
-
Incubation: Aliquot the working solution into several vials and incubate them at a specific temperature (e.g., 25°C or 37°C). Protect the samples from light.
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from incubation.
-
Sample Analysis: Immediately analyze the sample by HPLC. The initial time point (t=0) serves as the reference.
-
Data Analysis: Quantify the peak area of the parent taccalonolide at each time point. Calculate the percentage of the compound remaining relative to the t=0 sample. This data can be used to determine the degradation rate and half-life of the compound under the tested conditions.
Visualizing Potential Degradation Pathways
The following diagrams, generated using Graphviz, illustrate a known degradation pathway for a taccalonolide and a hypothetical pathway for this compound.
References
Technical Support Center: Optimizing Taccalonolide C Concentration for Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Taccalonolide C for their cell culture experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or no observable cytotoxic/antiproliferative effect. | Suboptimal Concentration: The concentration of this compound may be too low to elicit a response in the specific cell line being used. | Systematically test a broad range of concentrations. Based on data for other taccalonolides, a starting range of 10 nM to 10 µM is recommended. Perform a dose-response experiment to determine the IC50 value for your cell line.[1][2] |
| Compound Instability: Taccalonolides can be unstable in aqueous solutions over extended periods. | Prepare fresh dilutions of this compound in culture medium for each experiment from a frozen DMSO stock. Minimize the time the compound is in aqueous solution before being added to the cells.[3] | |
| Cell Line Resistance: The cell line may possess intrinsic or acquired resistance mechanisms to microtubule-stabilizing agents. | While taccalonolides are known to circumvent some common resistance mechanisms like P-glycoprotein (Pgp) overexpression, other resistance mechanisms could be at play.[2][4] Consider using a different cell line or a positive control like Paclitaxel to confirm general susceptibility to microtubule inhibitors. | |
| High cell death even at low concentrations. | High Sensitivity of Cell Line: The cell line being used may be exceptionally sensitive to this compound. | Perform a dose-response curve starting from a very low concentration (e.g., in the picomolar range) to identify a suitable working range. |
| Solvent Cytotoxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high. | Ensure the final concentration of DMSO in the cell culture medium is below 0.5%, and ideally below 0.1%, to avoid solvent-induced toxicity.[3] Run a vehicle control (medium with the same concentration of DMSO without this compound). | |
| Precipitation of the compound in the culture medium. | Poor Solubility: Taccalonolides have limited aqueous solubility. | Prepare a high-concentration stock solution in 100% anhydrous DMSO.[3] When diluting into the culture medium, ensure thorough mixing. Avoid using a concentration that exceeds the solubility limit in the final culture medium. It may be necessary to sonicate the stock solution briefly before dilution. |
| Inconsistent or variable results between experiments. | Inconsistent Cell Seeding Density: Variations in the initial number of cells can significantly impact the outcome of cytotoxicity assays. | Ensure a consistent and optimized cell seeding density for each experiment. Allow cells to adhere and enter logarithmic growth phase before adding the compound. |
| Compound Degradation: Repeated freeze-thaw cycles of the stock solution can lead to degradation of this compound. | Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.[3] | |
| Edge Effects in Multi-well Plates: Evaporation from wells on the edge of a microplate can concentrate the compound and affect cell growth. | To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile water or PBS. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
Taccalonolides are a class of microtubule-stabilizing agents.[4] They function by binding to tubulin, which promotes microtubule polymerization and stabilization. This disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately inducing apoptosis (programmed cell death) in cancer cells.[4][5] Some potent taccalonolides have been shown to bind covalently to β-tubulin.[6]
2. What is a recommended starting concentration for this compound in a new cell line?
Since specific data for this compound is limited, it is recommended to perform a dose-response study to determine the optimal concentration for your cell line. Based on the IC50 values of other taccalonolides in HeLa cells, a broad range from low nanomolar (nM) to low micromolar (µM) is a reasonable starting point.[1][2]
IC50 Values of Various Taccalonolides in HeLa Cells
| Taccalonolide | IC50 (nM) |
| Taccalonolide AA | 32.3 |
| Taccalonolide Z | 120 |
| Taccalonolide B | 190 |
| Taccalonolide N | 247 |
| Taccalonolide T | 335 |
| Taccalonolide A | 594 |
| Taccalonolide E | 644 |
| Taccalonolide AB | 2,767 |
| Taccalonolide R | 13,144 |
Data from[1]
3. How should I prepare and store this compound stock solutions?
-
Solvent: Due to its poor aqueous solubility, this compound should be dissolved in 100% anhydrous dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).[3]
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[3]
-
Working Solutions: Prepare fresh dilutions of the stock solution in your cell culture medium for each experiment. Ensure the final DMSO concentration in your culture medium is kept low (ideally <0.1%) to avoid solvent toxicity.[3]
4. How long is this compound stable in cell culture medium?
Experimental Protocols
Sulforhodamine B (SRB) Assay for Cell Viability
This assay is a colorimetric method used to determine cell viability based on the measurement of cellular protein content.
Materials:
-
96-well microtiter plates
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Washing solution: 1% (v/v) acetic acid
-
Solubilization solution: 10 mM Tris base solution (pH 10.5)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a no-treatment control. Incubate for the desired exposure time (e.g., 48-72 hours).[1]
-
Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.[7]
-
Washing: Remove the TCA and wash the plates four to five times with 1% acetic acid to remove unbound dye.[7]
-
Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[7]
-
Washing: Quickly wash the plates again with 1% acetic acid to remove unbound SRB.
-
Drying: Allow the plates to air-dry completely.
-
Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.[7]
-
Measurement: Read the absorbance at 510 nm using a microplate reader.[8]
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is for analyzing the cell cycle distribution of cells treated with this compound using flow cytometry.
Materials:
-
6-well plates
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentrations of this compound for a specified time (e.g., 18-24 hours).[1]
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Fixation: Resuspend the cell pellet and slowly add the cells dropwise into ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C or for at least 2 hours at 4°C.[9]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes or at 37°C for 15 minutes.[9]
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Experimental Workflow for Determining Optimal this compound Concentration
Caption: Workflow for IC50 determination of this compound using the SRB assay.
Taccalonolide-Induced Signaling Pathway
Caption: Simplified signaling pathway of Taccalonolide-induced apoptosis.
Troubleshooting Logic for Low Cytotoxicity
Caption: Troubleshooting flowchart for addressing low cytotoxic effects.
References
- 1. Identification and Biological Activities of New Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Taccalonolides: Novel Microtubule Stabilizers with Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Taccalonolides: Structure, semi-synthesis, and biological activity [frontiersin.org]
- 5. The Taccalonolides: Microtubule Stabilizers that Circumvent Clinically Relevant Taxane Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Taccalonolide binding to tubulin imparts microtubule stability and potent in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. scispace.com [scispace.com]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Interpreting unexpected results in Taccalonolide C assays
Welcome to the troubleshooting and technical support center for Taccalonolide C assays. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound belongs to a class of microtubule-stabilizing agents.[1] However, early studies on many taccalonolides suggested a key difference from agents like paclitaxel, in that they did not appear to bind directly to tubulin.[2][3] More recent research has clarified that potent taccalonolides, particularly those with a C22-C23 epoxide group, do in fact bind directly and covalently to β-tubulin at a site distinct from the taxane (B156437) binding site.[4][5] This covalent interaction leads to irreversible microtubule stabilization, induction of abnormal mitotic spindles, G2/M cell cycle arrest, and ultimately, apoptosis.[1][6]
Q2: My taxane-resistant cell line is sensitive to this compound. Is this expected?
Yes, this is an expected and key feature of many taccalonolides.[6] Common mechanisms of taxane resistance, such as the overexpression of P-glycoprotein (Pgp) or the expression of the βIII-tubulin isotype, do not typically confer resistance to taccalonolides.[2][7][8] Taccalonolides are generally not substrates for Pgp-mediated efflux and can even show increased potency in βIII-tubulin expressing cells.[2][7]
Q3: I am observing significantly lower potency (higher IC50) for this compound in my cell viability assay compared to published values for other taccalonolides. What could be the reason?
Several factors could contribute to this observation:
-
Structural Features: this compound is one of the earlier isolated taccalonolides and, unlike the most potent members of this class (e.g., Taccalonolide AF and AJ), it may lack the C22-C23 epoxide group which is critical for high potency and direct, covalent tubulin binding.[9][10] The absence of this epoxide dramatically reduces antiproliferative activity.[9]
-
Compound Stability: Ensure the compound has been stored correctly and is not degraded. Prepare fresh dilutions from a stock solution for each experiment.
-
Assay Conditions: The choice of cell line, seeding density, and incubation time can all influence IC50 values.[11] It is crucial to maintain consistency across experiments.[11]
-
Cell Line Characteristics: The specific cell line used may have intrinsic resistance mechanisms not yet characterized for taccalonolides.[11]
Q4: There is a discrepancy between my in vitro tubulin polymerization assay and my cellular assay results. This compound shows weak activity on purified tubulin but is active in cells. Why?
This was a key observation in early taccalonolide research.[2][3] The initial findings that taccalonolides like A and E caused microtubule bundling in cells but failed to polymerize purified tubulin led to the hypothesis of an indirect mechanism.[2][5] It is now understood that only the C-22,23 epoxidized taccalonolides are potent inducers of purified tubulin polymerization.[5][10] If this compound lacks this epoxide, it would be expected to have weak or no activity in a biochemical tubulin polymerization assay, while still retaining some cellular activity, albeit at a much lower potency than epoxidized analogs.[5]
Troubleshooting Guide
Problem 1: High Variability in IC50 Values Between Experiments
-
Possible Cause 1: Inconsistent Cell Seeding.
-
Solution: Ensure a consistent number of cells are seeded in each well. Perform a cell count before plating and optimize seeding density to ensure cells are in the logarithmic growth phase throughout the assay period.
-
-
Possible Cause 2: this compound Instability.
-
Solution: Prepare fresh serial dilutions of this compound from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[11]
-
-
Possible Cause 3: Variation in Incubation Time.
-
Solution: Use a standardized incubation time (e.g., 48 or 72 hours) for all assays to ensure comparability.[11]
-
Problem 2: Unexpected Resistance in a Parental (Sensitive) Cell Line
-
Possible Cause 1: Mycoplasma Contamination.
-
Solution: Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular response to therapeutic agents.
-
-
Possible Cause 2: Cell Line Misidentification or Genetic Drift.
-
Solution: Authenticate your cell line using short tandem repeat (STR) profiling. Prolonged culturing can lead to genetic drift, so it is advisable to use cells from a low passage number.
-
-
Possible Cause 3: Innate Resistance Mechanisms.
-
Solution: The cell line may possess intrinsic properties that confer resistance. While taccalonolides circumvent common taxane resistance mechanisms, other transporters or cellular factors could play a role.[11]
-
Problem 3: No G2/M Arrest Observed in Cell Cycle Analysis
-
Possible Cause 1: Insufficient Drug Concentration or Exposure Time.
-
Solution: Ensure the concentration of this compound used is sufficient to induce cell cycle arrest (typically 5-10x the IC50 value).[3] Also, verify that the incubation period is long enough (e.g., 18-24 hours) for the cells to progress to the G2/M phase.
-
-
Possible Cause 2: Cell Line Specific Arrest Point.
-
Solution: While G2/M arrest is typical for microtubule stabilizers in cancer cells, some cell types, like smooth muscle cells, may arrest in G1.[2] Confirm the expected cell cycle response for your specific cell line.
-
Data Presentation
Table 1: Comparative Antiproliferative Potencies of Taccalonolides in HeLa Cells
| Taccalonolide | IC50 (nM) | Key Structural Feature | Reference |
| Taccalonolide A | 5940 | C22-C23 double bond | [4] |
| Taccalonolide E | 644 | C22-C23 double bond | [3] |
| Taccalonolide AA | 32.3 | C22-C23 double bond | [3] |
| Taccalonolide AF | 23 | C22-C23 epoxide | [12] |
| Taccalonolide AJ | 4 | C22-C23 epoxide | [12] |
| T-epoxide | 0.43 | C22-C23 epoxide | [9] |
| AI-epoxide | 0.88 | C22-C23 epoxide | [9] |
| Paclitaxel | 1.2 | Taxane Ring System | [3] |
This table highlights the significant increase in potency conferred by the C22-C23 epoxide group.
Table 2: Taccalonolide Activity in Drug-Resistant vs. Sensitive Cell Lines
| Cell Line | Compound | IC50 (nM) | Resistance Factor (RF) | Key Resistance Mechanism | Reference |
| SK-OV-3 | Paclitaxel | 3.5 | - | - | [8] |
| SK-OV-3/MDR-1-6/6 | Paclitaxel | >3000 | >857 | P-glycoprotein (Pgp) | [8] |
| SK-OV-3 | Taccalonolide A | 622 | - | - | [8] |
| SK-OV-3/MDR-1-6/6 | Taccalonolide A | 2550 | 4.1 | P-glycoprotein (Pgp) | [8] |
| HeLa | Paclitaxel | 1.6 | - | - | [7] |
| HeLa-βIII | Paclitaxel | 7.5 | 4.7 | βIII-tubulin | [7] |
| HeLa | Taccalonolide E | 644 | - | - | [7] |
| HeLa-βIII | Taccalonolide E | 328 | 0.5 | βIII-tubulin | [7] |
This table demonstrates the ability of taccalonolides to circumvent Pgp-mediated and βIII-tubulin-mediated drug resistance, showing a significantly lower resistance factor compared to paclitaxel.
Experimental Protocols
Protocol 1: Sulforhodamine B (SRB) Cell Viability Assay
This assay is used to determine the antiproliferative effects of this compound.[3][13]
Materials:
-
Cells of interest
-
This compound
-
96-well plates
-
10% Trichloroacetic acid (TCA), cold
-
0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid
-
10 mM Tris base solution
-
Plate reader (560 nm absorbance)
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Fixation: Gently add cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with water and allow them to air dry.
-
Staining: Add 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow to air dry.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the bound dye.
-
Measurement: Read the absorbance at 560 nm using a microplate reader.
-
Analysis: Calculate the IC50 value from the linear portion of the log dose-response curve.[3]
Protocol 2: In Vitro Tubulin Polymerization Assay (Turbidimetric)
This assay measures the ability of this compound to promote the polymerization of purified tubulin.[14][15]
Materials:
-
Purified porcine brain tubulin (>99% pure)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
This compound
-
Temperature-controlled spectrophotometer (340 nm)
Methodology:
-
Preparation: Resuspend purified tubulin in cold polymerization buffer.
-
Reaction Mixture: In a cold cuvette, mix the tubulin solution, GTP, and the desired concentration of this compound or vehicle control.
-
Initiation: Place the cuvette in a spectrophotometer pre-heated to 37°C.
-
Measurement: Monitor the increase in absorbance (turbidity) at 340 nm over time. The rate and extent of polymerization can be determined from the resulting curve. A lag phase may be observed before polymerization begins.[12]
Visualizations
Caption: Workflow for a cell viability (SRB) assay.
Caption: Taccalonolide mechanism of action pathway.
References
- 1. Taccalonolide - Wikipedia [en.wikipedia.org]
- 2. Taccalonolides: Novel Microtubule Stabilizers with Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Biological Activities of New Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Taccalonolides: A Novel Class of Microtubule-Stabilizing Anticancer Agents [mdpi.com]
- 5. Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Taccalonolides: Structure, semi-synthesis, and biological activity [frontiersin.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The Taccalonolides: Microtubule Stabilizers that Circumvent Clinically Relevant Taxane Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic Reactions with Rare Taccalonolides Reveal the Value of C-22,23 Epoxidation for Microtubule Stabilizing Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Taccalonolide Microtubule Stabilizers Generated Using Semi-Synthesis Define the Effects of Mono Acyloxy Moieties at C-7 or C-15 and Disubstitutions at C-7 and C-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Taccalonolide binding to tubulin imparts microtubule stability and potent in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. This compound-6 Analogues, Including Paclitaxel Hybrids, Demonstrate Improved Microtubule Polymerizing Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Elucidating target specificity of the taccalonolide covalent microtubule stabilizers employing a combinatorial chemical approach - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of Taccalonolide C in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of Taccalonolide C, with a special focus on understanding and minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and related taccalonolides?
Taccalonolides are a class of microtubule-stabilizing agents.[1] Unlike taxanes, which bind to the interior of the microtubule, the potent C-22,23-epoxy taccalonolides, such as taccalonolide AJ, form a highly specific covalent bond with Asp226 on β-tubulin.[2] This covalent modification stabilizes microtubules, leading to an increase in the density of interphase microtubules, the formation of abnormal mitotic spindles, and ultimately, mitotic arrest and apoptosis in cancer cells.[3][4] The C22-C23 epoxide group is critical for this covalent interaction and the high potency of these compounds.[2] While most taccalonolides with a C23-C26 lactone ring show microtubule-stabilizing effects, this compound is an exception.[4]
Q2: What are the potential off-target effects of this compound?
While the primary target of potent taccalonolides is β-tubulin, the potential for off-target effects exists, particularly due to their covalent nature and steroid-like core structure.
-
Covalent Binding: The reactive epoxide group, while highly specific for β-tubulin, could potentially interact with other nucleophilic residues on abundant cellular proteins, leading to off-target effects.[5] The irreversible nature of this binding means that even low-level off-target interactions could have functional consequences.[5]
-
Steroid-like Structure: Steroid and steroid-like compounds can have broad, non-receptor-mediated effects by altering the physicochemical properties of cell membranes, which can influence ion permeability and the function of membrane-associated proteins.[6] Steroid hormones are also known to affect cell growth and adhesion in cultured cells.[7]
-
Metabolic Liabilities: Some small molecules can act as redox-active compounds, leading to non-specific inhibition of proteins through oxidation, which could be a source of off-target effects.[8]
It is crucial to experimentally validate the on-target effects and investigate potential off-target liabilities in your specific model system.
Q3: How does the potency of different taccalonolides compare?
The antiproliferative potency of taccalonolides can vary significantly based on their chemical structure. The presence of a C22-C23 epoxide group generally leads to a dramatic increase in potency. The table below summarizes the 50% inhibitory concentration (IC50) of various taccalonolides in HeLa cells.
| Taccalonolide | IC50 in HeLa Cells (nM) | Reference |
| Paclitaxel (B517696) | 1.2 ± 0.1 | [9] |
| Taccalonolide AA | 32.3 ± 1.9 | [9] |
| Taccalonolide Z | 120 ± 7.5 | [9] |
| Taccalonolide B | 190 ± 3 | [9] |
| Taccalonolide N | 247 ± 16 | [9] |
| Taccalonolide T | 335 ± 24 | [9] |
| Taccalonolide A | 594 ± 40 | [9] |
| Taccalonolide E | 644 ± 10 | [9] |
| Taccalonolide AB | 2,767 ± 107 | [9] |
| Taccalonolide R | 13,144 ± 1,390 | [9] |
Troubleshooting Guides
Problem 1: High variability in IC50 values for this compound between experiments.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a consistent number of cells are seeded in each well. Perform a cell count before plating and optimize seeding density to ensure cells are in the logarithmic growth phase throughout the assay.
-
-
Possible Cause: Instability of this compound in solution.
-
Solution: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Possible Cause: Variation in incubation time.
-
Solution: Use a consistent incubation time for all experiments (e.g., 48 or 72 hours).
-
Problem 2: Discrepancy between biochemical (tubulin polymerization) and cellular assay results.
-
Possible Cause: Poor cell permeability.
-
Solution: The chemical properties of this compound might limit its ability to cross the cell membrane efficiently. This can lead to lower potency in cellular assays compared to in vitro biochemical assays. Consider using permeabilizing agents in control experiments to investigate this possibility, though this is not suitable for standard cell-based assays.
-
-
Possible Cause: Cellular metabolism.
-
Solution: Cells may metabolize this compound into a less active or inactive form. LC-MS/MS analysis of cell lysates after treatment can help identify potential metabolites.
-
-
Possible Cause: Efflux pump activity.
-
Solution: Although taccalonolides are known to circumvent some common resistance mechanisms like P-glycoprotein, other efflux pumps could be active in your cell line. Co-incubation with known efflux pump inhibitors can help to investigate this.
-
Problem 3: Unexpected cytotoxicity at concentrations that should only affect microtubules.
-
Possible Cause: Off-target effects.
-
Solution: At higher concentrations, off-target effects are more likely. It is critical to perform dose-response experiments and use the lowest effective concentration that elicits the desired on-target effect. Validate key findings using orthogonal approaches, such as siRNA/shRNA knockdown of β-tubulin, to confirm that the observed phenotype is due to on-target activity.
-
-
Possible Cause: Cell line-specific sensitivities.
-
Solution: Different cell lines can have varying sensitivities to cytotoxic agents due to differences in their genetic and proteomic makeup. It is important to characterize the response of each cell line individually.
-
Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidity-Based)
Objective: To determine the effect of this compound on the polymerization of purified tubulin.
Methodology:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin protein (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 3 mg/mL.[10]
-
Add GTP to the tubulin solution to a final concentration of 1 mM.
-
Keep the tubulin solution on ice to prevent spontaneous polymerization.
-
Prepare a 10x stock solution of this compound and controls (e.g., paclitaxel as a positive control, DMSO as a vehicle control) in the general tubulin buffer.
-
-
Assay Procedure:
-
In a pre-warmed 96-well plate, add 10 µL of the 10x compound dilutions.[10]
-
To initiate the reaction, add 90 µL of the cold tubulin solution to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
-
Data Acquisition:
-
Data Analysis:
-
Subtract the initial absorbance reading (time 0) from all subsequent readings for each well.
-
Plot the change in absorbance versus time for each concentration of this compound and controls.
-
Determine parameters such as the maximum rate of polymerization and the final polymer mass.
-
Protocol 2: Immunofluorescence Staining of Cellular Microtubules
Objective: To visualize the effect of this compound on the microtubule network in cultured cells.
Methodology:
-
Cell Culture and Treatment:
-
Fixation and Permeabilization:
-
Wash the cells with pre-warmed PBS.
-
Fix the cells with ice-cold methanol (B129727) for 10 minutes at -20°C.[9]
-
Wash the cells three times with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., PBS with 1% BSA and 0.1% Triton X-100) for 1 hour at room temperature.
-
Incubate the cells with a primary antibody against β-tubulin diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with a fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
(Optional) Counterstain the nuclei with DAPI for 5 minutes.
-
-
Imaging:
-
Mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope.
-
Protocol 3: Sulforhodamine B (SRB) Cell Viability Assay
Objective: To determine the effect of this compound on cell proliferation and viability.
Methodology:
-
Cell Plating and Treatment:
-
Plate cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound and controls for 48 or 72 hours.[9]
-
-
Cell Fixation:
-
Fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Wash the plate five times with tap water and allow it to air dry.
-
-
Staining:
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
-
Data Acquisition:
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the drug concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 4: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to β-tubulin in a cellular context.
Methodology:
-
Cell Treatment and Heating:
-
Culture cells to 70-80% confluency.
-
Treat the cells with this compound at the desired concentration or a vehicle control for 1-4 hours.[12]
-
Harvest the cells and resuspend them in PBS supplemented with protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by a cooling step at 4°C for 3 minutes.[13]
-
-
Cell Lysis and Protein Quantification:
-
Analysis by Western Blot:
-
Denature the soluble protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against β-tubulin and a suitable loading control (e.g., GAPDH).
-
Incubate with a secondary antibody and visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities. A shift in the melting curve of β-tubulin to a higher temperature in the this compound-treated samples compared to the control indicates target engagement.
-
Visualizations
Caption: On-Target Mechanism of Action for Potent Taccalonolides.
Caption: Troubleshooting Workflow for Inconsistent Experimental Results.
Caption: Experimental Workflow for Off-Target Effect Investigation.
References
- 1. ora.ox.ac.uk [ora.ox.ac.uk]
- 2. This compound-6 Analogues, Including Paclitaxel Hybrids, Demonstrate Improved Microtubule Polymerizing Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 4. Taccalonolides: Novel Microtubule Stabilizers with Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 6. Steroids and steroid-like compounds alter the ion permeability of phospholipid bilayers via distinct interactions with lipids and interfacial water - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Effects of steroid hormones and antihormones in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification and Biological Activities of New Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
Taccalonolide C degradation pathways and byproducts
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Taccalonolide C. The information is intended to assist researchers in anticipating and addressing potential stability issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
A1: Based on the chemical structure of this compound and degradation patterns observed in other taccalonolides, the most probable degradation pathways involve hydrolysis of its acetyl groups and potential rearrangement of its lactone ring system. Under aqueous conditions, particularly at non-neutral pH, the ester linkages of the acetyl groups are susceptible to cleavage. Additionally, the complex lactone ring structure may undergo rearrangement, potentially initiated by the opening of the C23-C24 lactone ring and subsequent re-lactonization involving the C15 hydroxyl group, a pathway suggested for its biosynthesis from Taccalonolide D.[1][2]
Q2: What are the expected byproducts of this compound degradation?
A2: The primary byproducts anticipated from the degradation of this compound are deacetylated derivatives. For instance, hydrolysis of one or more acetyl groups would result in the formation of the corresponding alcohol (hydroxyl) derivatives at the positions of former ester linkages. If the lactone ring rearranges, isomeric structures of this compound would be the resulting byproducts.
Q3: How can I minimize the degradation of this compound during my experiments?
A3: To minimize degradation, it is crucial to control the experimental conditions. Use of anhydrous solvents and avoiding prolonged exposure to acidic or basic aqueous solutions is recommended. For in vitro cellular assays, preparing fresh solutions of this compound from a solid stock and minimizing the time the compound spends in aqueous media can help reduce degradation. Storage of stock solutions should be at low temperatures, preferably -20°C or -80°C, in a suitable anhydrous solvent.
Q4: I am observing lower than expected bioactivity with my this compound sample. Could this be due to degradation?
A4: Yes, degradation of this compound can lead to a significant loss of biological activity. The acetyl groups and the specific conformation of the molecule are often crucial for its interaction with its biological target. Hydrolysis or rearrangement can alter the three-dimensional structure and functional groups necessary for its potency. It is advisable to check the purity and integrity of your sample using analytical techniques like HPLC or LC-MS before conducting biological assays.
Q5: What analytical methods are suitable for detecting this compound and its degradation products?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a suitable method for routine purity checks and can separate this compound from its potential degradation byproducts. For structural confirmation of the parent compound and identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools.[3][4]
Troubleshooting Guides
Issue 1: Unexpected peaks in HPLC analysis of this compound sample.
-
Possible Cause: The sample may have degraded due to improper storage or handling. Hydrolysis of acetyl groups is a common degradation pathway for taccalonolides.[4][5]
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the solid compound and stock solutions are stored at the recommended temperature and protected from moisture and light.
-
Prepare Fresh Solution: Prepare a fresh solution of this compound from a new aliquot of the solid compound and re-analyze by HPLC.
-
Analyze by LC-MS: Use LC-MS to determine the molecular weights of the unexpected peaks. This can help in identifying them as deacetylated or isomeric byproducts.
-
Conduct a Mini-Stability Study: Subject a small amount of the sample to mild stress conditions (e.g., slightly acidic or basic pH in an aqueous solution) and monitor the appearance of the unknown peaks over time to confirm if they are degradation products.
-
Issue 2: Inconsistent results in biological assays.
-
Possible Cause: Degradation of this compound in the aqueous assay medium. For example, Taccalonolide AF is known to degrade to Taccalonolide AJ in aqueous solutions at physiological pH.[6]
-
Troubleshooting Steps:
-
Minimize Incubation Time: Reduce the time the compound is in the aqueous assay buffer before and during the experiment.
-
Prepare Fresh Dilutions: Prepare working dilutions immediately before use from a concentrated stock solution in an anhydrous organic solvent.
-
Assess Stability in Assay Medium: Perform a time-course experiment where this compound is incubated in the assay medium for different durations. Analyze the samples by HPLC at each time point to quantify the extent of degradation.
-
Consider Formulation: For longer-term experiments, consider if a formulation strategy could enhance the stability of the compound in the aqueous environment.
-
Experimental Protocols
Forced Degradation Studies of this compound
Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[7][8][9][10] The following are general protocols for subjecting this compound to various stress conditions. The extent of degradation should be monitored by a suitable analytical method like HPLC.
1. Acidic Hydrolysis
-
Protocol:
-
Dissolve this compound in a small amount of a water-miscible organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Add 0.1 M hydrochloric acid (HCl) to achieve a final concentration of this compound suitable for analysis.
-
Incubate the solution at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide (B78521) (NaOH) before analysis.
-
Analyze the samples by HPLC to determine the percentage of remaining this compound and the formation of any degradation products.
-
2. Basic Hydrolysis
-
Protocol:
-
Dissolve this compound in a small amount of a water-miscible organic solvent.
-
Add 0.1 M sodium hydroxide (NaOH) to the solution.
-
Incubate at room temperature or a slightly elevated temperature (e.g., 40°C). Basic hydrolysis is often faster than acidic hydrolysis.
-
Withdraw aliquots at various time points.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.
-
Analyze by HPLC.
-
3. Oxidative Degradation
-
Protocol:
-
Dissolve this compound in a suitable solvent.
-
Add a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the solution at room temperature and protected from light.
-
Monitor the reaction at different time intervals.
-
Analyze the samples directly by HPLC.
-
4. Photolytic Degradation
-
Protocol:
-
Prepare a solution of this compound in a suitable solvent.
-
Expose the solution to a light source that provides both UV and visible light, as specified in ICH guideline Q1B (e.g., a photostability chamber).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Analyze both the exposed and control samples at appropriate time intervals by HPLC.
-
5. Thermal Degradation
-
Protocol:
-
Place solid this compound in a controlled temperature oven (e.g., 70°C).
-
Withdraw samples at various time points.
-
Dissolve the samples in a suitable solvent and analyze by HPLC.
-
A solution-state thermal degradation study can also be performed by heating a solution of the compound.
-
Data Presentation
Table 1: Hypothetical Quantitative Data for this compound Degradation under Stress Conditions
| Stress Condition | Duration (hours) | This compound Remaining (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) |
| 0.1 M HCl, 60°C | 24 | 75.2 | 15.8 (Deacetyl-C) | 5.1 (Isomer-C) |
| 0.1 M NaOH, 40°C | 8 | 45.6 | 35.2 (Deacetyl-C) | 10.3 (Further degradation) |
| 3% H₂O₂, RT | 24 | 88.9 | 8.2 (Oxidized-C) | Not Detected |
| Photolytic, ICH | 48 | 92.5 | 4.5 (Photo-adduct) | Not Detected |
| Thermal (solid), 70°C | 72 | 98.1 | Not Detected | Not Detected |
Note: This table presents hypothetical data for illustrative purposes. Actual degradation rates and products would need to be determined experimentally.
Visualizations
Caption: Potential hydrolysis of an acetyl group on this compound.
Caption: Hypothetical lactone ring rearrangement pathway for this compound.
References
- 1. Frontiers | Taccalonolides: Structure, semi-synthesis, and biological activity [frontiersin.org]
- 2. Taccalonolides: Structure, semi-synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Taccalonolide Microtubule Stabilizers Generated Using Semi-Synthesis Define the Effects of Mono Acyloxy Moieties at C-7 or C-15 and Disubstitutions at C-7 and C-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Biological Activities of New Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Taccalonolide binding to tubulin imparts microtubule stability and potent in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medcraveonline.com [medcraveonline.com]
- 8. ajrconline.org [ajrconline.org]
- 9. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting low efficacy of Taccalonolide C in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Taccalonolide C. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from other taccalonolides?
This compound is a member of the taccalonolide family, a group of highly oxygenated steroids isolated from plants of the Tacca genus.[1] These compounds are known as microtubule-stabilizing agents. Structurally, this compound is distinct from many other taccalonolides, such as A and E, as it does not possess a C23-C26 lactone ring.[2] Its structure is suggested to be derived from Taccalonolide D through the opening of a C23-C24 lactone ring and subsequent reformation of a new lactone ring with a C15 hydroxyl group.[1]
Q2: I am observing very low or no cytotoxic effect with this compound in my cancer cell line. Is this expected?
Yes, this is a likely outcome. While taccalonolides, as a class, are microtubule-stabilizing agents, their in vitro potencies vary significantly.[3][4] Generally, taccalonolides are considerably less potent as antiproliferative agents compared to taxanes like paclitaxel, with IC50 values often in the high nanomolar to micromolar range.[2] Specifically for this compound, there is a notable lack of published data on its cytotoxic activity, suggesting it may have very low efficacy. This is further supported by findings that structurally related taccalonolides, such as D and AC, exhibit little to no cytotoxicity.[5][6]
Q3: What are the key structural features of taccalonolides that determine their efficacy?
Structure-activity relationship (SAR) studies on taccalonolides have identified several key features influencing their antiproliferative potency:
-
C22-C23 Epoxide: The presence of an epoxide group at the C22-C23 position is critical for high potency. Epoxidation of taccalonolides with a C22-C23 double bond has been shown to dramatically increase their activity, in some cases by over 200-fold.[4] This epoxide group is involved in the covalent binding to β-tubulin.[1]
-
C1 Substituent: A bulky substituent at the C1 position, such as an isovaleryl group, is preferred for enhanced antiproliferative activity compared to a smaller acetyl group.[4]
-
C6 Ketone: The ketone group at the C6 position appears to be important for activity.[1]
This compound, in its natural form, lacks the C22-C23 epoxide, which is a major contributor to the high potency of other taccalonolides like AF and AJ.
Q4: My this compound powder is not dissolving well. What is the recommended solvent?
Taccalonolides are known to have poor aqueous solubility.[7] For in vitro experiments, it is recommended to prepare a stock solution in a high-purity organic solvent such as dimethyl sulfoxide (B87167) (DMSO). Further dilutions into your cell culture medium should be done carefully to avoid precipitation. It is advisable to not exceed a final DMSO concentration of 0.1-0.5% in the cell culture, as higher concentrations can be toxic to cells.
Troubleshooting Guides
Issue 1: Low Efficacy in Cell Viability/Cytotoxicity Assays (e.g., MTT, SRB)
| Potential Cause | Troubleshooting Steps |
| Inherent Low Potency of this compound | As discussed in the FAQs, this compound is likely to have low intrinsic activity. Consider using a more potent taccalonolide, such as Taccalonolide A or E, as a positive control for the taccalonolide class of compounds. |
| Suboptimal Compound Concentration | Ensure you are using a sufficiently wide range of concentrations. Based on the activity of other less potent taccalonolides, you may need to test into the high micromolar range. |
| Compound Solubility and Stability | Ensure your this compound stock solution is fully dissolved and has not precipitated upon dilution into aqueous culture medium. Prepare fresh dilutions for each experiment. |
| Incorrect Cell Seeding Density | The optimal cell number for viability assays is crucial. Too few cells will result in a weak signal, while too many can lead to nutrient depletion and cell death unrelated to the compound's effect. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.[8] |
| Assay Incubation Time | The effect of a compound can be time-dependent. Consider extending the incubation time (e.g., 48 or 72 hours) to allow for potential effects on cell proliferation to become more apparent. |
| Cell Line Sensitivity | Different cancer cell lines exhibit varying sensitivities to microtubule-targeting agents. If possible, test this compound in a panel of cell lines, including those known to be sensitive to other microtubule stabilizers. |
Issue 2: Poor Visualization of Microtubule Bundling with Immunofluorescence
| Potential Cause | Troubleshooting Steps |
| Insufficient Compound Concentration | Microtubule bundling is a concentration-dependent effect.[2] You may need to use higher concentrations of this compound to observe significant changes in the microtubule network. |
| Inadequate Incubation Time | The reorganization of the microtubule network takes time. Ensure a sufficient incubation period (e.g., 18-24 hours) for the compound to exert its effects. |
| Suboptimal Fixation and Permeabilization | The choice of fixation and permeabilization agents can significantly impact the quality of microtubule staining. Methanol (B129727) fixation at -20°C can often enhance microtubule visualization. If using paraformaldehyde, ensure proper permeabilization with a detergent like Triton X-100 to allow antibody access to the cytoskeleton. |
| Antibody Issues | Use a high-quality primary antibody specific for α- or β-tubulin at its optimal dilution. Ensure the secondary antibody is compatible with the primary antibody and is fluorescently bright. High background or non-specific staining can obscure the microtubule network.[9][10] |
| Imaging and Microscope Settings | Use a high-resolution fluorescence or confocal microscope to visualize the fine details of the microtubule network. Adjust the gain and exposure settings to optimize the signal-to-noise ratio. |
Data Presentation
Due to the limited published data on the specific antiproliferative activity of this compound, the following table provides a summary of the IC50 values for other more extensively studied taccalonolides to serve as a reference.
| Taccalonolide | Cell Line | IC50 (nM) |
| Taccalonolide A | HeLa | 594 ± 43 |
| Taccalonolide B | HeLa | 190 ± 3 |
| Taccalonolide E | HeLa | 644 ± 10 |
| Taccalonolide N | HeLa | 247 ± 16 |
| Taccalonolide T | HeLa | 335 ± 24 |
| Taccalonolide AA | HeLa | 32.3 ± 1.9 |
| Taccalonolide R | HeLa | 13,144 ± 1,390 |
| Taccalonolide AB | HeLa | 2,767 ± 107 |
| Taccalonolide AI | HeLa | 47 |
| T-epoxide | HeLa | 0.45 |
| AI-epoxide | HeLa | 0.88 |
| Paclitaxel | HeLa | 1.2 ± 0.1 |
Data compiled from multiple sources.[3][4]
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures.[8]
Materials:
-
Cancer cells in culture
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from your DMSO stock. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle (DMSO) only as a negative control and untreated cells as a baseline.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
Immunofluorescence Staining of Microtubules
This protocol provides a general guideline for visualizing the microtubule network.
Materials:
-
Cells cultured on glass coverslips in a multi-well plate
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)
-
Permeabilization buffer (0.1% Triton X-100 in PBS, if using paraformaldehyde)
-
Blocking buffer (e.g., 1% BSA in PBS with 0.1% Tween 20)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently-conjugated secondary antibody (e.g., goat anti-mouse IgG Alexa Fluor 488)
-
DAPI solution (for nuclear counterstaining)
-
Antifade mounting medium
-
Microscope slides
-
Fluorescence or confocal microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on sterile glass coverslips and allow them to adhere. Treat the cells with the desired concentration of this compound or vehicle control for 18-24 hours.
-
Fixation:
-
Methanol Fixation: Gently wash the cells with PBS and then fix with ice-cold methanol for 10 minutes at -20°C.
-
Paraformaldehyde Fixation: Wash with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
-
Washing: Wash the cells three times with PBS.
-
Permeabilization (for PFA fixation): Incubate with permeabilization buffer for 10 minutes at room temperature. Wash three times with PBS.
-
Blocking: Incubate with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary anti-tubulin antibody in blocking buffer and incubate with the cells for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Dilute the fluorescently-conjugated secondary antibody in blocking buffer and incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS, protected from light.
-
Counterstaining: Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Mounting: Wash the coverslips with PBS and mount them onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope with the appropriate filter sets.
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Troubleshooting Workflow for Low Efficacy.
References
- 1. Frontiers | Taccalonolides: Structure, semi-synthesis, and biological activity [frontiersin.org]
- 2. Taccalonolides: Novel Microtubule Stabilizers with Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Biological Activities of New Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Reactions with Rare Taccalonolides Reveal the Value of C-22,23 Epoxidation for Microtubule Stabilizing Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 10. stjohnslabs.com [stjohnslabs.com]
Technical Support Center: Enhancing the Bioavailability of Taccalonolide C for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when working with Taccalonolide C, a microtubule-stabilizing agent with promising anticancer properties but challenging low aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in using this compound for in vivo studies?
The main obstacle for the in vivo application of this compound and other taccalonolides is their poor water solubility.[1] This leads to difficulties in preparing formulations suitable for systemic administration, potentially resulting in low bioavailability, inconsistent drug exposure, and a narrow therapeutic window.[2][3]
Q2: What are the known mechanisms of action for taccalonolides?
Taccalonolides are microtubule stabilizers.[1][2][4] Unlike taxanes, they do not appear to bind directly to tubulin but induce microtubule polymerization through a distinct mechanism.[1][5] Some potent taccalonolides, such as AJ, have been shown to covalently bind to β-tubulin.[2][6][7] Additionally, taccalonolides can affect signaling pathways, including the Sonic Hedgehog (Shh) and MAPK pathways, and induce apoptosis.[8][9]
Q3: Are there any established formulations for other taccalonolides that could be adapted for this compound?
Yes, early in vivo studies with taccalonolides A and E utilized a formulation of Cremophor EL and DMSO, diluted with water before injection.[1] However, due to the undesirable side effects of Cremophor EL, alternative formulations are being explored.[1] For taccalonolide AJ, a cyclodextrin (B1172386) inclusion complex has been developed to improve the therapeutic window and reduce toxicity.[2] These approaches could serve as a starting point for developing a suitable formulation for this compound.
Q4: What are some promising strategies to enhance the bioavailability of this compound?
Several strategies can be employed to improve the solubility and bioavailability of poorly soluble drugs like this compound:
-
Nanoparticle-based formulations: Encapsulating this compound into nanoparticles can increase its surface area and improve dissolution rates.[10]
-
Solid dispersions: Dispersing this compound in a polymer matrix can enhance its solubility.[10][11]
-
Liposomal formulations: Liposomes can encapsulate hydrophobic drugs, improving their stability and delivery.[10]
-
Self-emulsifying drug delivery systems (SEDDS): These systems form microemulsions in the gastrointestinal tract, enhancing drug solubilization.[10]
-
Cyclodextrin complexation: Forming an inclusion complex with cyclodextrins can increase the aqueous solubility of this compound.[2][10]
-
Semi-synthetic modifications: Structural modifications to the this compound molecule could potentially improve its physicochemical properties.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound during formulation preparation or upon dilution. | Low aqueous solubility of this compound. | - Increase the concentration of the co-solvent (e.g., DMSO, ethanol).- Utilize a surfactant or a combination of surfactants.[12]- Explore the use of cyclodextrins to form an inclusion complex.[2]- Consider formulating as a solid dispersion or a nanoparticle-based system.[10][11] |
| High variability in animal weight loss or signs of toxicity at therapeutic doses. | Narrow therapeutic window.[2][3]Toxicity associated with the formulation vehicle (e.g., Cremophor EL).[1] | - Develop an alternative formulation to reduce vehicle-associated toxicity (e.g., cyclodextrin complex, liposomes).- Perform dose-escalation studies to determine the maximum tolerated dose (MTD) of the new formulation.- Consider alternative dosing schedules (e.g., more frequent, lower doses).[5] |
| Lack of significant anti-tumor efficacy in vivo despite potent in vitro activity. | Poor drug exposure at the tumor site due to low bioavailability.[13]Rapid metabolism or clearance. | - Enhance bioavailability through improved formulation (see above).- Characterize the pharmacokinetic profile of this compound to understand its absorption, distribution, metabolism, and excretion (ADME).- Consider intratumoral injection for initial efficacy studies to bypass systemic delivery challenges.[13][14] |
| Inconsistent results between different batches of formulation. | Instability of the formulation. | - Assess the physical and chemical stability of the formulation over time and under different storage conditions.- Ensure consistent and reproducible preparation methods for the formulation. |
Quantitative Data Summary
The following table summarizes the in vivo antitumor efficacy of various taccalonolides from preclinical studies. This data can serve as a reference for designing experiments with this compound.
| Taccalonolide | Animal Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Taccalonolide A | Murine | Mam17/ADR adenocarcinoma | 38 mg/kg total dose | 91% | [15] |
| Taccalonolide E | Murine | Mam17/ADR adenocarcinoma | 86 mg/kg total dose | 91% | [15] |
| Taccalonolide AF | Xenograft | MDA-MB-231 breast cancer | 2 mg/kg, twice a week | Significant antitumor effects, comparable to 10 mg/kg paclitaxel | [16][17] |
| Taccalonolide AJ | Xenograft | MDA-MB-231 breast cancer | 2 mg/kg, four doses | No significant antitumor effects | [17] |
| Semi-synthetic C-7 & C-15 modified taccalonolides | Xenograft | Paclitaxel-resistant tumor | <10 mg/kg cumulative MTD (intratumoral) | Persistent antitumor activity | [14] |
Experimental Protocols
Protocol 1: Preparation of a Cyclodextrin Inclusion Complex of this compound
This protocol is adapted from methods used for other poorly soluble drugs and taccalonolides.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer
-
0.22 µm syringe filter
Procedure:
-
Prepare a stock solution of this compound in ethanol (e.g., 10 mg/mL).
-
Prepare an aqueous solution of HP-β-CD (e.g., 40% w/v) in deionized water.
-
Slowly add the this compound stock solution to the HP-β-CD solution while stirring vigorously. The molar ratio of this compound to HP-β-CD should be optimized (e.g., 1:1, 1:2).
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Remove the ethanol by evaporation under reduced pressure or by lyophilization.
-
Reconstitute the dried complex in sterile water or saline to the desired concentration.
-
Filter the final solution through a 0.22 µm syringe filter to ensure sterility before in vivo administration.
Protocol 2: In Vivo Antitumor Efficacy Study in a Xenograft Model
Materials:
-
Female athymic nude mice
-
Cancer cell line (e.g., MDA-MB-231)
-
Matrigel
-
This compound formulation
-
Vehicle control
-
Positive control (e.g., paclitaxel)
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously implant cancer cells mixed with Matrigel into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).
-
Administer the assigned treatment to each mouse according to the predetermined schedule (e.g., intraperitoneal injection, twice a week).
-
Measure the tumor volume (Volume = 0.5 x length x width²) and body weight of each mouse 2-3 times per week.
-
Monitor the mice for any signs of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.
Visualizations
Caption: this compound's dual mechanism of action.
Caption: A streamlined workflow for bioavailability enhancement.
References
- 1. Taccalonolides: Novel Microtubule Stabilizers with Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound-6 Analogues, Including Paclitaxel Hybrids, Demonstrate Improved Microtubule Polymerizing Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Taccalonolides: A Novel Class of Microtubule-Stabilizing Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Taccalonolides: Microtubule Stabilizers that Circumvent Clinically Relevant Taxane Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Taccalonolides: A Novel Class of Microtubule-Stabilizing Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. aacrjournals.org [aacrjournals.org]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 13. Pharmacokinetic Analysis and in Vivo Antitumor Efficacy of Taccalonolides AF and AJ - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Taccalonolide Microtubule Stabilizers Generated Using Semi-Synthesis Define the Effects of Mono Acyloxy Moieties at C-7 or C-15 and Disubstitutions at C-7 and C-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Taccalonolides: Structure, semi-synthesis, and biological activity [frontiersin.org]
- 16. Taccalonolide binding to tubulin imparts microtubule stability and potent in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Taccalonolide microtubule stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Bioactivity of Taccalonolide C and Taccalonolide D
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of Taccalonolide C and Taccalonolide D, two members of the taccalonolide family of microtubule-stabilizing agents. This analysis is based on available experimental data to inform research and drug development efforts in oncology and related fields.
Introduction to Taccalonolides
Taccalonolides are a class of highly oxygenated steroids isolated from plants of the Tacca genus.[1] They have garnered significant interest as potential anticancer agents due to their unique mechanism of action as microtubule stabilizers.[2] Unlike the well-known taxanes, some taccalonolides have been shown to circumvent common mechanisms of drug resistance.[2] The bioactivity of taccalonolides is highly dependent on their chemical structure, with specific functional groups playing a critical role in their potency and mechanism of action.[2]
Structural Differences
This compound and Taccalonolide D share a core pentacyclic steroid structure but possess a key structural distinction in their lactone ring. Notably, most bioactive taccalonolides feature a C23–C26 lactone ring, a characteristic that is absent in this compound.[3] It has been suggested that this compound may be biosynthetically derived from Taccalonolide D through the opening of the C23–C24 lactone ring in Taccalonolide D and subsequent reformation of a new lactone ring with the C15 hydroxyl group.[3] This fundamental structural variance is a strong indicator of differing biological activities.
Comparative Bioactivity Data
The available scientific literature indicates a significant disparity in the bioactivity of this compound and Taccalonolide D, with a primary focus on their cytotoxic effects in cancer cell lines.
| Compound | Reported Cytotoxicity | IC50 Values | Reference |
| This compound | No quantitative data available in the reviewed literature. | Not Reported | - |
| Taccalonolide D | Low to negligible cytotoxicity. | Not Reported (explicitly mentioned as an exception to cytotoxic taccalonolides) | [2][4] |
Mechanism of Action: Microtubule Stabilization
The primary mechanism of action for bioactive taccalonolides is the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[2] This activity is typically assessed through tubulin polymerization assays and immunofluorescence microscopy to visualize the effects on the cellular microtubule network.
Due to the reported lack of cytotoxicity for Taccalonolide D and the absence of data for this compound, it is inferred that neither compound significantly engages in microtubule stabilization in the manner of their more potent congeners like Taccalonolide A, E, or the highly active epoxidized taccalonolides.[2][5]
Signaling Pathways in Taccalonolide-Induced Apoptosis
For bioactive taccalonolides, the stabilization of microtubules triggers a cascade of downstream signaling events culminating in apoptosis. While direct evidence for this compound and D is lacking, the established pathway for potent taccalonolides involves the phosphorylation of Bcl-2 and activation of the MAPK signaling pathway.[6]
Caption: Signaling cascade initiated by potent taccalonolides.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of taccalonolide bioactivity.
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay is used to determine the cytotoxic effects of compounds on cultured cancer cells.
References
- 1. Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Taccalonolides: Structure, semi-synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Taccalonolide binding to tubulin imparts microtubule stability and potent in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Comparative Analysis of Taccalonolide Microtubule Stabilizers in Cancer Cell Lines
A detailed guide for researchers, scientists, and drug development professionals on the differential effects of taccalonolides, a novel class of microtubule-stabilizing agents, with a comparative look at the well-established drug, Paclitaxel (B517696).
Introduction
Taccalonolides are a unique class of microtubule-stabilizing agents isolated from plants of the genus Tacca.[1] Like the widely used taxanes (e.g., Paclitaxel), they disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells.[2][3] However, a key distinction lies in their mechanism of action. Evidence suggests that taccalonolides do not bind to the same site on tubulin as taxanes, allowing them to circumvent common taxane-resistance mechanisms, such as those mediated by P-glycoprotein (Pgp) overexpression and specific β-tubulin isotype expression.[2][4] This guide provides a comparative overview of the effects of various taccalonolides on different cancer cell lines, with Paclitaxel as a benchmark.
It is important to note that while numerous taccalonolides have been isolated and studied, there is a significant lack of published data on the specific biological effects of Taccalonolide C . Structurally, this compound is distinct from many other taccalonolides as it lacks a C23–C26 lactone ring.[2][5] This structural difference may significantly impact its biological activity. Therefore, this guide will focus on the well-characterized taccalonolides for which experimental data is available.
Mechanism of Action: Microtubule Stabilization and Mitotic Arrest
Taccalonolides exert their anticancer effects by stabilizing microtubules, the dynamic protein filaments essential for cell division. This stabilization disrupts the normal function of the mitotic spindle, leading to an accumulation of cells in the G2/M phase of the cell cycle.[2][6] This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, characterized by events such as the phosphorylation of Bcl-2.[2][7]
Caption: Signaling pathway of Taccalonolide-induced apoptosis.
Data Presentation: In Vitro Antiproliferative Activity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of various taccalonolides against different cancer cell lines, with Paclitaxel included for comparison. The data highlights the variable potency among the taccalonolide family and their efficacy in drug-sensitive and resistant cell lines.
Table 1: Antiproliferative Activity (IC50) of Taccalonolides and Paclitaxel in HeLa (Cervical Cancer) Cells
| Compound | IC50 (nM) |
| Taccalonolide A | 594 |
| Taccalonolide B | 190 |
| Taccalonolide E | 644 |
| Taccalonolide N | 247 |
| Taccalonolide AA | 32.3 |
| Taccalonolide Z | 120 |
| Taccalonolide T | 335 |
| Taccalonolide AB | 2800 |
| Taccalonolide R | 13100 |
| Paclitaxel | 1.6 - 3.0 |
Data compiled from multiple sources.[6][8]
Table 2: Antiproliferative Activity (IC50) of Taccalonolides and Paclitaxel in Other Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Taccalonolide A | SK-OV-3 | Ovarian | 2.6 |
| MDA-MB-435 | Melanoma | 2.6 | |
| NCI/ADR-RES | Doxorubicin-Resistant Breast | - | |
| Taccalonolide E | SK-OV-3 | Ovarian | 0.78 |
| MDA-MB-435 | Melanoma | 0.99 | |
| NCI/ADR-RES | Doxorubicin-Resistant Breast | - | |
| Paclitaxel | SK-OV-3 | Ovarian | - |
| MDA-MB-435 | Melanoma | - |
Data compiled from multiple sources.[1][9]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (Sulforhodamine B - SRB Assay)
This assay is a colorimetric method used to determine cell number based on the measurement of total cellular protein content.
Caption: Experimental workflow for the SRB assay.
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat cells with various concentrations of the taccalonolide or vehicle control and incubate for a specified period (e.g., 48-72 hours).
-
Fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Wash the plates four to five times with slow-running tap water and allow them to air dry.
-
Add 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the protein-bound dye by adding 10 mM Tris base solution (pH 10.5) to each well.
-
Measure the absorbance at 510 nm using a microplate reader.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Culture cells to 60-70% confluency and treat with the desired concentrations of the taccalonolide or vehicle for a specified time.
-
Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).
-
Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the stained cells using a flow cytometer. The DNA content, as indicated by PI fluorescence, is used to quantify the percentage of cells in each phase of the cell cycle.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Experimental workflow for the Annexin V/PI apoptosis assay.
Protocol:
-
Treat cells with the taccalonolide or vehicle control for the desired time.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add fluorochrome-conjugated Annexin V and incubate for 15 minutes at room temperature in the dark.
-
Add propidium iodide to the cell suspension immediately before analysis.
-
Analyze the cells by flow cytometry. The fluorescence signals from Annexin V (detecting phosphatidylserine (B164497) on the outer leaflet of the plasma membrane in apoptotic cells) and PI (staining the DNA of cells with compromised membranes) are used to quantify the different cell populations.
Conclusion
The available data strongly suggest that taccalonolides are a promising class of microtubule-stabilizing agents with a distinct advantage over taxanes in their ability to overcome certain drug resistance mechanisms. While a range of potencies has been observed among different taccalonolides, a comprehensive understanding of the structure-activity relationship is still evolving. The notable absence of publicly available biological data for this compound underscores the need for further investigation into this and other less-studied members of the taccalonolide family. Future research should aim to elucidate the specific effects of this compound on various cancer cell lines to determine its potential as a novel anticancer therapeutic.
References
- 1. mdpi.com [mdpi.com]
- 2. Taccalonolides: Novel Microtubule Stabilizers with Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Reactions with Rare Taccalonolides Reveal the Value of C-22,23 Epoxidation for Microtubule Stabilizing Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Taccalonolides: Microtubule Stabilizers that Circumvent Clinically Relevant Taxane Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Taccalonolides: Structure, semi-synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Biological Activities of New Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Cellular studies reveal mechanistic differences between taccalonolide A and paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
Validating Microtubule-Stabilizing Activity: A Comparative Guide to Taccalonolide C and Other Microtubule-Targeting Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the microtubule-stabilizing activity of Taccalonolide C against established agents, Paclitaxel and Epothilone B. Due to the limited publicly available experimental data specifically for this compound, this document leverages data from closely related taccalonolides and established microtubule stabilizers to provide a framework for validation. Structure-activity relationship studies within the taccalonolide family suggest that this compound, possessing a C15-C26 lactone ring, is likely to exhibit weak to negligible microtubule-stabilizing activity compared to analogs with a C23-C26 lactone ring.
Comparative Analysis of Microtubule-Stabilizing Agents
The efficacy of microtubule-stabilizing agents is a critical area of research in oncology and neurobiology. These compounds interfere with the dynamic instability of microtubules, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. This section compares the performance of various taccalonolides with the well-characterized microtubule stabilizers, Paclitaxel and Epothilone B.
Antiproliferative Activity
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cell proliferation. The following table summarizes the IC50 values for various taccalonolides and comparative agents in HeLa human cervical cancer cells.
| Compound | IC50 (nM) in HeLa Cells | Reference |
| Taccalonolide A | 594 | [1] |
| Taccalonolide AA | 32.3 | [1] |
| Taccalonolide AF | 23 | |
| Taccalonolide AJ | 4.2 | [2] |
| Paclitaxel | 1.6 - 12 | [1] |
| Epothilone B | ~1 |
Note: Data for this compound is not available in the reviewed literature.
Induction of Microtubule Bundling
Microtubule-stabilizing agents promote the formation of abnormal microtubule bundles in interphase cells. The effective concentration for inducing this phenotype provides insight into the cellular activity of a compound.
| Compound | Concentration for Microtubule Bundling in HeLa Cells | Reference |
| Taccalonolide A | 250 nM | |
| Paclitaxel | 50 nM |
Note: Data for this compound is not available in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for the accurate validation and comparison of microtubule-stabilizing agents. The following sections outline the protocols for key experiments.
In Vitro Tubulin Polymerization Assay (Turbidity Measurement)
This assay biochemically assesses the ability of a compound to promote the polymerization of purified tubulin into microtubules. The increase in turbidity, measured by absorbance, is proportional to the mass of microtubules formed.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Test compounds (this compound, Paclitaxel, Epothilone B) dissolved in DMSO
-
96-well microplate, UV-transparent
-
Temperature-controlled spectrophotometer
Procedure:
-
Preparation of Tubulin Solution: On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 3 mg/mL. Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10%.
-
Compound Preparation: Prepare serial dilutions of the test compounds in General Tubulin Buffer. The final DMSO concentration should be kept below 1%.
-
Assay Setup: In a pre-chilled 96-well plate on ice, add 10 µL of the compound dilutions to the appropriate wells.
-
Initiation of Polymerization: To each well, add 90 µL of the cold tubulin solution.
-
Measurement: Immediately transfer the plate to a spectrophotometer pre-heated to 37°C. Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.
-
Data Analysis: Plot the absorbance as a function of time. The rate of polymerization and the maximum polymer mass can be calculated from the resulting curves.
Immunofluorescence Staining of Microtubules
This cell-based assay visualizes the effect of compounds on the microtubule network within cells, allowing for the assessment of microtubule bundling and cytoskeletal organization.
Materials:
-
HeLa cells
-
Glass coverslips
-
Cell culture medium
-
Test compounds (this compound, Paclitaxel, Epothilone B) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., ice-cold methanol (B129727) or 4% paraformaldehyde in PBS)
-
Permeabilization buffer (0.2% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse)
-
DAPI solution
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed HeLa cells onto sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 18-24 hours). Include a vehicle control (DMSO).
-
Fixation: Gently wash the cells with PBS and then fix them with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization (if using PFA): If fixed with paraformaldehyde, wash with PBS and then permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-α-tubulin antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBST (PBS + 0.05% Tween 20) and then incubate with the fluorescently labeled secondary antibody in blocking buffer for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash with PBST and stain the nuclei with DAPI solution for 5 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the microtubule network using a fluorescence microscope.
Signaling Pathways and Mechanism of Action
Microtubule-stabilizing agents primarily exert their cytotoxic effects by disrupting the mitotic spindle, leading to a prolonged mitotic arrest. This arrest activates the spindle assembly checkpoint (SAC), which ultimately triggers apoptosis if the defect is not resolved.
The taccalonolides exhibit a unique mechanism of action compared to taxanes and epothilones. While Paclitaxel and Epothilone B bind to a site on β-tubulin within the microtubule lumen, some potent taccalonolides, such as Taccalonolide AJ, have been shown to covalently bind to a distinct site on β-tubulin. This covalent modification leads to a highly stable microtubule polymer.
References
Taccalonolide C: A Case of Inactivity in the Face of P-glycoprotein Mediated Multidrug Resistance
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents that can overcome multidrug resistance is a paramount challenge. The taccalonolides, a class of microtubule-stabilizing agents, have shown considerable promise in this area. However, within this family of complex natural products, not all members are created equal. This guide provides a comparative analysis of the taccalonolide class, with a specific focus on understanding the structural determinants of efficacy against P-glycoprotein (P-gp) overexpressing cells, and clarifies the standing of Taccalonolide C within this context.
Executive Summary
While the taccalonolide family includes potent microtubule stabilizers that effectively circumvent P-gp-mediated drug resistance, This compound has been consistently reported to exhibit poor to no antiproliferative activity . This inactivity is attributed to its distinct structural features, particularly the C15-C26 lactone ring, which differs from the C23-C26 lactone ring present in its active counterparts. This guide will delve into the structure-activity relationships that govern the efficacy of taccalonolides, providing a framework for understanding why certain members of this class are promising candidates for overcoming multidrug resistance while others, like this compound, are not.
The Taccalonolide Family: A Tale of Two Scaffolds
The antitumor potential of the taccalonolides is intrinsically linked to their chemical structure. The key differentiators for bioactivity within this class are the substitution patterns and the conformation of the steroid backbone.
Key Structural Features for Potent Antitumor Activity:
-
C22-C23 Epoxide: The presence of an epoxide at the C22-C23 position is critical for high potency. This feature allows for covalent binding to β-tubulin, leading to robust microtubule stabilization.[1][2]
-
Bulky Substituent at C-1: A large, bulky group at the C-1 position, such as an isovaleryloxy group, has been shown to enhance antiproliferative activity.[3]
-
C23-C26 Lactone Ring: Taccalonolides with a five-membered lactone ring between C23 and C26, such as Taccalonolides A and E, demonstrate significant microtubule-stabilizing effects.[2]
In contrast, this compound possesses a six-membered lactone ring between C15 and C26. This structural deviation is believed to be the primary reason for its lack of significant cytotoxic activity.[2][4]
Comparative Efficacy of Active Taccalonolides in P-gp Overexpressing Cells
While this compound is inactive, other members of the family, notably Taccalonolides A, E, B, and N, and their semi-synthetic derivatives like AF and AJ, have demonstrated remarkable efficacy in overcoming P-gp-mediated resistance. These compounds are poor substrates for the P-gp efflux pump, allowing them to accumulate in resistant cancer cells and exert their cytotoxic effects.[5][6]
| Compound | Cell Line | P-gp Status | IC50 / Activity | Reference Compound | Relative Resistance (RR) |
| Taccalonolide A | NCI/ADR | High | Effective inhibition | Paclitaxel (B517696) | Significantly lower RR than Paclitaxel |
| Taccalonolide E | NCI/ADR | High | Effective inhibition | Paclitaxel | Significantly lower RR than Paclitaxel |
| Taccalonolide A | Mam17/ADR (in vivo) | High | 91% tumor growth inhibition | Paclitaxel | Highly active in paclitaxel-resistant model |
| Taccalonolide E | Mam17/ADR (in vivo) | High | Potent antitumor activity | Paclitaxel | Highly active in paclitaxel-resistant model |
| Taccalonolide AF | MDA-MB-231 (in vivo) | N/A | Tumor regression | Paclitaxel | More potent than paclitaxel in vivo |
| Taccalonolide AJ | HeLa | N/A | IC50: 4.2 nM | - | - |
Note: Specific IC50 values for this compound are not available due to its reported lack of activity.
Mechanism of Action: Beyond Simple Microtubule Stabilization
The active taccalonolides induce mitotic arrest and apoptosis by stabilizing microtubules. However, their mechanism is distinct from that of taxanes. The covalent binding of potent taccalonolides (e.g., those with a C22-C23 epoxide) to β-tubulin at aspartate 226 results in highly stable microtubules.[1] This irreversible binding may contribute to their persistent antitumor effects.
The downstream signaling cascade initiated by active taccalonolides involves:
-
G2/M Cell Cycle Arrest: Disruption of microtubule dynamics leads to arrest at the G2/M phase of the cell cycle.[1]
-
Bcl-2 Phosphorylation: A common marker of mitotic arrest induced by microtubule-targeting agents.[6]
-
Caspase Activation and Apoptosis: The sustained mitotic arrest ultimately triggers the apoptotic cascade, leading to programmed cell death.[1]
Experimental Protocols
To facilitate further research in this area, detailed protocols for key in vitro assays are provided below.
Cell Viability and IC50 Determination: MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilizing agent
-
96-well plates
-
Cancer cell lines (both drug-sensitive parental and P-gp overexpressing)
-
Test compounds (Taccalonolides, Paclitaxel)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48-72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
P-glycoprotein Functionality: Rhodamine 123 Efflux Assay
This assay measures the efflux of the fluorescent substrate Rhodamine 123, a known P-gp substrate, to determine the functional activity of the P-gp pump.
Materials:
-
Rhodamine 123
-
P-gp inhibitor (e.g., Verapamil) as a positive control
-
Flow cytometer
-
Cancer cell lines (parental and P-gp overexpressing)
Procedure:
-
Incubate the cells with Rhodamine 123 for a defined period to allow for substrate accumulation.
-
Wash the cells to remove extracellular Rhodamine 123.
-
Incubate the cells in Rhodamine 123-free media for a set time to allow for efflux. In parallel, treat a set of cells with a known P-gp inhibitor to block efflux.
-
Harvest the cells and analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer.
-
A lower fluorescence signal in P-gp overexpressing cells compared to parental cells or cells treated with a P-gp inhibitor indicates functional P-gp-mediated efflux.
Visualizing the Path to Efficacy and Resistance
To better understand the concepts discussed, the following diagrams illustrate the key workflows and pathways.
Caption: Experimental workflow for evaluating taccalonolide efficacy.
Caption: Signaling pathway of active taccalonolides and P-gp resistance.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Taccalonolides: Structure, semi-synthesis, and biological activity [frontiersin.org]
- 3. Synthetic Reactions with Rare Taccalonolides Reveal the Value of C-22,23 Epoxidation for Microtubule Stabilizing Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Taccalonolides: Structure, semi-synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Taccalonolides: Novel Microtubule Stabilizers with Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Validating the Predicted Binding Mode of Taccalonolide C Through Mutagenesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the predicted binding mode of Taccalonolide C, a potent microtubule-stabilizing agent. The primary focus is on the use of site-directed mutagenesis to confirm the covalent interaction of taccalonolides with their target, β-tubulin. This guide also presents alternative validation methods and provides detailed experimental protocols and comparative data to assist researchers in selecting the most appropriate techniques for their drug discovery and development programs.
The Predicted Binding Mode of this compound
Taccalonolides, a class of highly oxygenated steroids, exhibit potent anticancer activity by stabilizing microtubules and arresting cell division. The most potent taccalonolides, such as Taccalonolide A and its analogs, possess a crucial C-22,23 epoxide moiety. Through a combination of X-ray crystallography, molecular modeling, and biochemical studies, the predicted binding site of these taccalonolides has been identified.[1][2][3] It is now well-established that the epoxide group of potent taccalonolides, like the closely related Taccalonolide AJ, forms a covalent bond with the carboxylate side chain of the Aspartate 226 (D226) residue on β-tubulin.[2][3][4] This covalent modification is critical for their potent microtubule-stabilizing activity.[2]
Validation of the Binding Site via Site-Directed Mutagenesis
Site-directed mutagenesis is a powerful technique to validate the functional importance of specific amino acid residues in protein-ligand interactions. By mutating the predicted binding site residue and observing a concomitant loss of ligand binding or activity, a direct causal link can be established.
A key study utilized a fluorogenic taccalonolide probe, a derivative of the potent Taccalonolide AJ, to visualize and confirm the covalent binding to β-tubulin in cells.[5] To validate the role of D226, site-directed mutagenesis was employed to substitute this residue with an alanine (B10760859) (D226A), which lacks a carboxylate group and therefore cannot form a covalent bond with the epoxide.
Experimental Workflow
The general workflow for validating the this compound binding site using mutagenesis involves several key steps:
References
- 1. Taccalonolide binding to tubulin imparts microtubule stability and potent in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Taccalonolides: A Novel Class of Microtubule-Stabilizing Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent taccalonolides, AF and AJ, inform significant structure-activity relationships and tubulin as the binding site of these microtubule stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Taccalonolide C: Comprehensive Disposal and Safety Protocol
For Immediate Use by Laboratory and Research Professionals
This document provides detailed procedural guidance for the safe handling and disposal of Taccalonolide C, a potent microtubule-stabilizing agent. Adherence to these protocols is critical to ensure personnel safety and environmental compliance. This compound is classified as toxic if swallowed and may cause genetic defects.
Hazard and Safety Information
All personnel handling this compound must be fully aware of its hazard profile and take all necessary precautions. The following table summarizes key safety data.
| Hazard Classification | GHS Pictogram | Precautionary Statements |
| Acute Toxicity, Oral (Category 3) | Danger | H301: Toxic if swallowed. |
| Germ Cell Mutagenicity (Category 1B) | Danger | H340: May cause genetic defects. |
Personal Protective Equipment (PPE)
Standard laboratory PPE is required at all times when handling this compound. This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles must be worn.
-
Lab Coat: A full-length lab coat is required to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to "Dispose of contents/container to an approved waste disposal plant"[1]. The following steps provide a detailed operational plan for researchers.
-
Segregation of Waste:
-
All materials that have come into contact with this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, must be segregated as hazardous chemical waste.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Waste Containerization:
-
Use a dedicated, properly labeled, and sealable hazardous waste container.
-
The container must be made of a material compatible with the solvents used with this compound.
-
The label should clearly state "Hazardous Waste," "this compound," and display the appropriate GHS hazard pictograms (skull and crossbones, health hazard).
-
-
Handling and Storage of Waste:
-
Always wear appropriate PPE when handling the waste container.
-
Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Provide them with a complete inventory of the waste container's contents.
-
Follow all institutional procedures for waste manifest and pickup.
-
-
Decontamination of Work Area:
-
After completing work and preparing waste for disposal, thoroughly decontaminate all surfaces and equipment.
-
Use an appropriate cleaning agent as recommended by your institution's safety protocols.
-
Dispose of all cleaning materials (e.g., wipes) as hazardous waste.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
This protocol is intended to provide a clear and actionable guide for the proper disposal of this compound. Always consult your institution's specific safety and disposal guidelines.
References
Essential Safety and Logistical Information for Handling Taccalonolide C
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical guidance for the handling and disposal of Taccalonolide C, a potent microtubule-stabilizing agent with significant cytotoxic properties. Due to the absence of a specific Safety Data Sheet (SDS) and defined Occupational Exposure Limits (OELs) for this compound, a highly conservative approach is mandated. Researchers must treat this compound as a potent cytotoxic and genotoxic agent, requiring stringent handling procedures to mitigate exposure risks.
Personal Protective Equipment (PPE)
Consistent and correct use of appropriate personal protective equipment is the most critical barrier to exposure. The following table outlines the minimum PPE requirements for handling this compound.
| PPE Category | Specification |
| Gloves | Double gloving with chemotherapy-rated nitrile gloves is required. The outer glove should be changed immediately upon contamination and every 30-60 minutes during prolonged handling. The inner glove should be removed last. |
| Gown | A disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs is mandatory. Gowns should be discarded immediately after handling or in case of a spill. |
| Eye Protection | Chemical splash goggles or a full-face shield must be worn to protect against splashes and aerosols. Standard safety glasses do not provide adequate protection. |
| Respiratory | When handling the powdered form of this compound outside of a containment device (e.g., weighing), a NIOSH-approved N95 or higher-level respirator is required to prevent inhalation of aerosolized particles. |
| Additional | Disposable shoe covers should be worn in the designated handling area and removed before exiting to prevent the spread of contamination. A disposable cap to contain hair is also recommended. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is essential to ensure safety and maintain the integrity of the research. All handling of this compound should occur within a designated and clearly marked area.
Preparation and Weighing
-
Containment: All manipulations involving powdered this compound, especially weighing, must be performed within a certified Class II Biological Safety Cabinet (BSC) or a powder containment hood to minimize aerosol generation.
-
Surface Protection: The work surface of the containment unit should be covered with a disposable, plastic-backed absorbent pad. This pad should be discarded as cytotoxic waste after the procedure.
-
Weighing Technique: Use a dedicated set of utensils (e.g., spatulas, weigh boats). Tare the weigh boat before adding the compound. Handle the container of this compound with care to avoid generating airborne powder.
Reconstitution and Dilution
-
Solvent Handling: Use appropriate chemical-resistant gloves when handling solvents for reconstitution.
-
Vial Access: Utilize a closed-system drug-transfer device (CSTD) if available to minimize the risk of spills and aerosol formation during the transfer of solvents into and out of vials containing this compound.
-
Labeling: All solutions containing this compound must be clearly labeled with the compound name, concentration, date, and a "Cytotoxic Hazard" warning.
Experimental Use
-
In Vitro Studies: When adding this compound solutions to cell cultures or other experimental systems, work within a BSC. Use filtered pipette tips to prevent cross-contamination and aerosol generation.
-
In Vivo Studies: For animal studies, ensure that all personnel are trained in the safe handling of animals treated with cytotoxic agents. Animal waste should be handled as cytotoxic waste for a defined period post-administration, as per institutional guidelines.
Disposal Plan
Proper disposal of all materials contaminated with this compound is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All waste generated from the handling of this compound must be segregated as "cytotoxic" or "chemotherapeutic" waste.
-
Solid Waste: All disposable PPE (gloves, gowns, shoe covers, masks), absorbent pads, weigh boats, and other contaminated solid materials must be placed in a designated, leak-proof, and puncture-resistant cytotoxic waste container. This container should be clearly labeled with the cytotoxic hazard symbol.
-
Liquid Waste: Unused solutions of this compound and contaminated liquid waste should be collected in a sealed, leak-proof container that is clearly labeled as "Cytotoxic Liquid Waste" with the full chemical name. Do not mix with other chemical waste streams.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of immediately in a designated, puncture-resistant sharps container for cytotoxic waste.
-
Final Disposal: All cytotoxic waste must be disposed of through an approved hazardous waste disposal service in accordance with local, state, and federal regulations. Do not dispose of this waste in general trash or down the drain.[1]
Decontamination
-
Work Surfaces: At the end of each procedure, all work surfaces and equipment must be decontaminated. A two-step process is recommended: first, clean the surface with a detergent solution, then decontaminate with a suitable agent such as a 2% sodium hypochlorite (B82951) solution, followed by a final rinse with 70% ethanol (B145695) or sterile water to remove the bleach residue.
-
Spills: In the event of a spill, the area should be immediately evacuated and secured. Only personnel trained in hazardous spill response and wearing appropriate PPE should clean the spill using a chemotherapy spill kit.
Summary of Key Safety Information
| Aspect | Recommendation |
| Hazard Classification | Treat as a potent cytotoxic and genotoxic compound. Toxic if swallowed and may cause genetic defects.[1] |
| Primary Routes of Entry | Inhalation, ingestion, skin absorption. |
| Engineering Controls | Class II Biological Safety Cabinet or powder containment hood for handling powder. Closed-system drug-transfer devices (CSTDs) for solution transfers. |
| Personal Protective Equipment | Double chemotherapy gloves, disposable gown, chemical splash goggles/face shield, and N95 respirator for powder handling. |
| Handling Procedures | Work in a designated area, use disposable surface protection, and follow a strict step-by-step protocol for all manipulations. |
| Disposal | All contaminated materials must be segregated as cytotoxic waste and disposed of through an approved hazardous waste vendor.[1] |
| Emergency Procedures | In case of skin contact, immediately wash the affected area with soap and water for at least 15 minutes. In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. For spills, use a chemotherapy spill kit and follow established procedures. |
Experimental Workflow and Mechanism of Action Diagrams
The following diagrams illustrate the recommended workflow for handling this compound and its cellular mechanism of action.
Caption: A step-by-step workflow for the safe handling of this compound.
Caption: Signaling pathway of this compound-induced apoptosis.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
